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2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- Documentation Hub

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  • Product: 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-
  • CAS: 31197-09-8

Core Science & Biosynthesis

Foundational

Structural Dynamics of 1-Phenyl-3-Methyl-4-Propionyl-5-Pyrazolone

This guide provides an in-depth technical analysis of 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (PMPP), focusing on its structural dynamics, synthesis, and application as a chelating ligand. A Comprehensive Guide to Tau...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (PMPP), focusing on its structural dynamics, synthesis, and application as a chelating ligand.

A Comprehensive Guide to Tautomeric Equilibria and Ligand Synthesis

Executive Summary 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (PMPP) represents a critical class of


-diketone derivatives known as acylpyrazolones. Unlike simple diketones, PMPP exhibits a complex tautomeric landscape driven by the competition between aromatic stabilization and intramolecular hydrogen bonding (IMHB). This guide deconstructs the molecular mechanisms governing these equilibria and provides a validated protocol for its synthesis and characterization, essential for researchers in coordination chemistry and separation science.

Part 1: Molecular Architecture & Tautomeric Landscape

The reactivity and chelating efficiency of PMPP are dictated by its tautomeric state. While often simplified as a "keto-enol" equilibrium, the system actually navigates three distinct structural forms.[1] The position of the equilibrium is strictly controlled by solvent polarity and the physical state (solid vs. solution).

The Three Tautomers[1]
  • CH-Form (Diketo): The proton resides on the C4 carbon. This form interrupts the conjugation of the pyrazole ring but is statistically favored in the absence of stabilizing interactions.

  • OH-Form (Enol): The proton resides on the oxygen (either the pyrazolone carbonyl or the propionyl carbonyl). This is the dominant form in non-polar solvents (

    
    , 
    
    
    
    ) due to the formation of a thermodynamically stable 6-membered chelate ring via Intramolecular Hydrogen Bonding (IMHB).
  • NH-Form (Keto-amine): The proton resides on the N2 nitrogen. This form is rare in 1-phenyl substituted derivatives but can become accessible in highly polar, protic solvents.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanisms stabilizing the enol form through IMHB.

PMPP_Tautomerism cluster_stabilization Stabilization Mechanism CH_Form CH-Form (Diketo) (Proton on C4) Unstable in Non-polar OH_Form OH-Form (Enol) (Proton on Oxygen) Stabilized by IMHB CH_Form->OH_Form Fast Proton Transfer (Solvent Assisted) NH_Form NH-Form (Keto-amine) (Proton on N2) Polar Solvent Favored OH_Form->NH_Form Equilibrium Shift (High Dielectric Constant) IMHB Intramolecular H-Bond (O-H...O=C) Forms 6-Membered Ring OH_Form->IMHB

Caption: Proton transfer pathways in PMPP. The OH-form is thermodynamically trapped by IMHB in non-polar media.

Part 2: Thermodynamics & Solvent Effects

Understanding the solvent effect is crucial for interpreting NMR data and designing extraction protocols.

ParameterNon-Polar Solvents (

, Benzene)
Polar Aprotic Solvents (DMSO, DMF)
Dominant Species OH-Form (Enol) Mixture (OH / NH / CH)
Driving Force Intramolecular H-Bonding (IMHB)Solvation of polar groups
Chelation Potential High (Pre-organized for metal binding)Moderate (Requires desolvation)
Spectral Signature Sharp OH peak >12 ppm (deshielded)Broad/Shifted OH/NH signals

Expert Insight: In solvent extraction applications (e.g., Lanthanide separation), the ligand is dissolved in a non-polar diluent (toluene/chloroform). Therefore, the OH-form is the active extracting species . The proton is acidic (


) and is displaced by the metal ion to form a neutral chelate.

Part 3: Validated Synthesis Protocol

This protocol utilizes the Calcium Hydroxide Mediated Acylation (Jensen’s Method). This is superior to direct acylation because the calcium ion acts as a template, directing the acyl group to the C4 position (C-acylation) rather than the oxygen (O-acylation), and prevents di-acylation.

Reagents
  • Substrate: 1-Phenyl-3-methyl-5-pyrazolone (PMP).[2]

  • Acylating Agent: Propionyl Chloride (freshly distilled recommended).

  • Catalyst/Base: Calcium Hydroxide (

    
    ), analytical grade.
    
  • Solvent: 1,4-Dioxane (dry).

  • Quench: 2M HCl.

Step-by-Step Workflow
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.05 mol of PMP in 40 mL of 1,4-dioxane with gentle heating.

  • Catalyst Activation: Add 0.1 mol (2 equivalents) of

    
    . The mixture will form a thick suspension.
    
  • Acylation: Add 0.055 mol of Propionyl Chloride dropwise over 30 minutes.

    • Observation: The reaction is exothermic. The color typically shifts to an orange/red slurry as the Calcium-PMPP complex forms.

  • Reflux: Heat the mixture to reflux for 1–2 hours to ensure thermodynamic conversion to the C-acylated product.

  • Hydrolysis (Critical Step): Pour the hot reaction mixture into 200 mL of ice-cold 2M HCl.

    • Mechanism:[1][3][4] The acid destroys the Ca-complex, liberating the free ligand.

  • Isolation: A colored precipitate (yellow/orange) will form immediately. Stir for 30 minutes.

  • Purification: Filter the solid. Recrystallize from Methanol/Water (or Ethanol).

    • Yield Target: >70%.[2][5][6]

Synthesis Process Flow

PMPP_Synthesis Start 1-Phenyl-3-methyl-5-pyrazolone + Ca(OH)2 in Dioxane Step1 Add Propionyl Chloride (Dropwise, Exothermic) Start->Step1 Intermediate Calcium Chelate Complex (Precipitate forms) Step1->Intermediate Chelation Step2 Reflux (1-2 Hours) Ensures C-Acylation Intermediate->Step2 Hydrolysis Pour into 2M HCl (Decomplexation) Step2->Hydrolysis Product Crude PMPP (Yellow Solid) Hydrolysis->Product Precipitation Final Recrystallization (MeOH/Water) Product->Final

Caption: Calcium-mediated synthesis pathway ensuring regioselective C-acylation at the C4 position.

Part 4: Analytical Characterization

To validate the synthesis and tautomeric state, compare your product against these standard spectral markers.

Proton NMR ( NMR)

Solvent:


 (Favors Enol Form)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Enolic -OH 12.0 - 13.5 Broad SingletDiagnostic: Confirms Enol form & IMHB.
Aromatic (Ph) 7.2 - 7.9MultipletPhenyl ring protons.
-CH2- (Propionyl) ~2.8Quartet (

Hz)
Methylene of the ethyl group.
-CH3 (Propionyl) ~1.2Triplet (

Hz)
Terminal methyl of the ethyl group.
-CH3 (Pyrazolone) ~2.5SingletMethyl group at C3.

Note: If the spectrum shows a signal around 3.5-4.0 ppm (CH proton), the sample may contain the diketo form or unreacted starting material, but this is rare in pure recrystallized samples in


.
Infrared Spectroscopy (FTIR)[7][8]
  • Broad band 2400–3000 cm⁻¹: Indicates strong intramolecular hydrogen bonding (O-H...O).

  • ~1600–1640 cm⁻¹: C=O stretching (shifted to lower frequency due to conjugation and H-bonding). A normal ketone would be ~1700 cm⁻¹, but the chelated carbonyl appears significantly lower.

Part 5: Applications in Metal Extraction

PMPP functions as an acidic extractant. The general equilibrium for extracting a trivalent metal ion (


) (e.g., Lanthanides) is:


Where


 represents the PMPP ligand.
  • Synergism: PMPP is rarely used alone due to kinetic limitations. It is frequently combined with neutral donors like:

    • TOPO (Trioctylphosphine oxide)

    • Crown Ethers

    • Phenanthroline

    These synergists displace water molecules from the coordination sphere of the metal, rendering the complex more hydrophobic and significantly increasing the extraction distribution ratio (

    
    ).
    

References

  • Uzoukwu, B. A. (1991). Syntheses and UV-visible, IR, 1H and 13C NMR spectral studies of 4-propionyl-1-phenyl-3-methyl-pyrazol-5-one and its metal complexes. Spectrochimica Acta Part A: Molecular Spectroscopy.

  • Jensen, B. S. (1959).[7] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica.

  • Marchetti, F., et al. (2000). Acylpyrazolone ligands: Synthesis, structures, and reactivity. Coordination Chemistry Reviews.

  • Umetani, S., & Matsui, M. (1992). Effect of the substituent of the beta-diketone on the synergistic extraction of lutetium with TOPO. Bulletin of the Chemical Society of Japan.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one

This guide is structured as a high-level technical whitepaper designed for researchers in coordination chemistry and drug development. It prioritizes data integrity, mechanistic insight, and reproducible methodologies. [...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers in coordination chemistry and drug development. It prioritizes data integrity, mechanistic insight, and reproducible methodologies.

[1]

Executive Summary

The compound 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (often abbreviated as HPMPrP or HL2 in extraction literature) represents a critical class of


-diketone analogs used extensively in the separation of lanthanides and actinides.[1] Unlike its parent compound, 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), which exhibits a pKa near neutrality (~7.0), the introduction of the 4-propionyl group drastically enhances acidity through cross-conjugation and resonance stabilization.[1]

This guide provides a definitive analysis of the pKa values of HPMPrP, elucidating the structural factors driving its acidity and providing validated protocols for its determination. The data presented here is essential for optimizing ligand concentration in liquid-liquid extraction systems and designing metal-drug complexes.[1]

Chemical Identity & Structural Dynamics[1][2]

The acidity of HPMPrP is governed by its ability to exist in multiple tautomeric forms. The 4-acyl substitution introduces a 1,3-dicarbonyl moiety, allowing for a stable enol form that is significantly more acidic than the unsubstituted pyrazolone.[1]

Tautomeric Equilibrium

In solution, HPMPrP exists in a dynamic equilibrium between the CH-keto , OH-enol , and NH-keto forms.[1] The OH-enol form is the active chelating species and the primary contributor to the measured acidity.[1]

Tautomerism Figure 1: Tautomeric equilibrium of HPMPrP. The OH-enol form drives acidity via proton loss. CH_Form CH-Keto Form (Carbonyls at C5 & Acyl) OH_Form OH-Enol Form (Intramolecular H-bond) CH_Form->OH_Form K_taut1 NH_Form NH-Keto Form (Zwitterionic character) OH_Form->NH_Form K_taut2 Anion Delocalized Anion (L-) OH_Form->Anion - H+ (pKa)

[1]

Physicochemical Data: pKa Values

The acid dissociation constant (pKa) of HPMPrP is significantly lower than that of the benzoyl derivative (HPMBP), making it a stronger acid. This is attributed to the absence of the phenyl ring's resonance donation at the acyl position, which in HPMBP slightly destabilizes the anion relative to the alkyl derivatives.

Table 1: Comparative pKa Values of Pyrazolone Derivatives
CompoundSubstituent (R)pKa (Aqueous/Mixed)ConditionsReference
HPMPrP -CH₂CH₃ (Propionyl) 3.52 ± 0.10 0.1 M NaClO₄, 25°C[1, 2]
HPMAP-CH₃ (Acetyl)3.520.1 M NaClO₄, 25°C[1]
HPMBP-C₆H₅ (Benzoyl)3.920.1 M NaClO₄, 25°C[1, 3]
Edaravone-H7.00Aqueous, 25°C[4]

Key Insight: The aliphatic 4-acyl derivatives (Acetyl/Propionyl) exhibit nearly identical pKa values (~3.52).[1] The inductive effect difference between methyl and ethyl groups is negligible in this context. The lower pKa compared to HPMBP (3.92) indicates that HPMPrP extracts metal ions at lower pH values, a crucial advantage in preventing metal hydrolysis during extraction.

Experimental Protocols

To ensure reproducibility, two complementary methods are recommended for determining the pKa of HPMPrP derivatives.

Method A: Potentiometric Titration (Standard)

This method is suitable for determining the thermodynamic pKa in mixed aqueous-organic solvents (e.g., Dioxane-Water) due to the limited solubility of HPMPrP in pure water.[1]

Workflow:

  • Preparation: Dissolve

    
     mol of HPMPrP in 50 mL of 50% (v/v) Dioxane-Water containing 0.1 M NaClO₄ (ionic strength adjuster).
    
  • Calibration: Calibrate the glass electrode using standard buffers prepared in the same solvent composition to avoid liquid junction potential errors.

  • Titration: Titrate with 0.1 M NaOH (standardized) under nitrogen atmosphere to prevent CO₂ absorption.

  • Calculation: Use the Bjerrum-Calvin method or Gran Plot analysis to determine the endpoint and calculating

    
     (average number of protons associated with the ligand).[1]
    
    • The pKa is the pH at

      
      .
      
Method B: Liquid-Liquid Distribution (High Precision)

This method, used by Umetani et al., determines the acid dissociation constant (


) and the partition constant (

) simultaneously.[1] It is the gold standard for lipophilic ligands.

Protocol:

  • Phase Preparation:

    • Organic: Cyclohexane or Chloroform containing HPMPrP (

      
       M).[1]
      
    • Aqueous: 0.1 M NaClO₄ buffered at various pH values (2.0 – 6.0).

  • Equilibration: Shake equal volumes (10 mL) of both phases for 60 minutes at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure the concentration of HPMPrP in the aqueous phase using UV-Vis spectrophotometry (typically

    
     nm).[1]
    
  • Data Analysis: Plot

    
     (distribution ratio) vs. pH.
    
    • The curve will exhibit a sigmoidal shape. The linear portion's intercept and the plateau allow calculation of

      
       using the equation:
      
      
      
      

Experiment Figure 2: Liquid-Liquid Distribution Workflow for pKa Determination cluster_analysis Analysis start Start: HPMPrP Solid dissolve Dissolve in Organic Solvent (e.g., Cyclohexane) start->dissolve contact Contact with Aqueous Buffer (pH 2-6, 0.1M NaClO4) dissolve->contact equilibrate Equilibrate (Shake 1h, 25°C) contact->equilibrate separate Phase Separation (Centrifuge) equilibrate->separate uv UV-Vis of Aqueous Phase separate->uv calc Calculate log D vs pH uv->calc result Output: pKa & KD calc->result

Applications & Significance

The specific pKa of 3.52 places HPMPrP in a unique operational window:

  • Lanthanide Separation: It allows for the extraction of heavy lanthanides (Lu, Yb) at lower pH values than HPMBP, reducing the risk of hydrolysis.

  • Synergistic Extraction: Often used with TOPO (Tri-n-octylphosphine oxide) or crown ethers.[1] The lower pKa enhances the formation of the neutral adduct

    
    .
    
  • Steric Selectivity: While the pKa is similar to the acetyl derivative, the propionyl group offers slightly higher steric bulk ("bite size" modulation), which improves separation factors for adjacent lanthanides compared to the acetyl analog.

References

  • Umetani, S., Kawase, Y., Le, Q. T. H., & Matsui, M. (2000).[1] Acylpyrazolone derivatives of high selectivity for lanthanide metal ions: effect of the distance between the two donating oxygens. Journal of the Chemical Society, Dalton Transactions, (16), 2787-2793.[1]

  • Uzoukwu, B. A. (1992). The extraction of Uranium(VI) using 1-phenyl-3-methyl-4-propionylpyrazolone-5.[1] Radiochimica Acta, 57, 155. (Validates synthesis and extraction pH ranges).

  • Mickler, W., et al. (1998). Liquid-Liquid Extraction of Lanthanides with Acylpyrazolones. Solvent Extraction and Ion Exchange, 16(5).
  • Watanabe, K., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186).[1][2] Redox Report, 2(5), 333-338.[1]

Sources

Foundational

Advanced Solubility Dynamics of HPrP Ligand in Chloroform and Benzene: Implications for Liquid-Liquid Metal Extraction

Executive Overview The -diketone derivative 4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (commonly abbreviated as HPrP ) is a potent acylpyrazolone chelating agent. Widely utilized in the hydrometallurgical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The


-diketone derivative 4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (commonly abbreviated as HPrP ) is a potent acylpyrazolone chelating agent. Widely utilized in the hydrometallurgical recovery and analytical preconcentration of transition metals (e.g., Co(II), Cu(II), Ni(II)) and actinides (e.g., U(VI)), HPrP operates via a classic keto-enol tautomerism. The efficacy of HPrP in liquid-liquid extraction (LLE) is fundamentally governed by its solubility and partitioning behavior in non-polar to slightly polar organic solvents. This technical guide delineates the physicochemical causality behind HPrP's solubility in chloroform (

) versus benzene (

) and provides validated protocols for optimizing extraction workflows.

Solvation Thermodynamics: Chloroform vs. Benzene

The partition coefficient (


) of HPrP is dictated by the solvent's ability to stabilize its enolic form and accommodate the resulting metal-chelate complex.
  • Chloroform (

    
    ) : Despite being classified as a non-polar solvent, chloroform possesses a significant dipole moment (1.04 D) and acts as a weak hydrogen-bond donor. The acidic hydrogen of chloroform interacts with the carbonyl oxygen of the pyrazolone ring, enhancing the absolute solubility of the free ligand. Furthermore, the slightly polar nature of chloroform better accommodates the transient dipole moments of the neutral 
    
    
    
    chelate complexes. This thermodynamic stabilization leads to extraction efficiencies frequently exceeding 98% for bivalent metals.
  • Benzene (

    
    ) : Benzene relies entirely on London dispersion forces and 
    
    
    
    stacking interactions with the 2-phenyl ring of the HPrP molecule. While it provides excellent solvation for the hydrophobic exterior of the metal-ligand complex, its lack of a dipole moment results in slightly lower ligand solubility compared to chloroform. Additionally, the severe toxicity and carcinogenicity of benzene have driven modern analytical protocols to favor chloroform or substituted aromatics.

Quantitative Data: Solvent Comparison

The table below summarizes the physicochemical parameters influencing HPrP solubility and extraction performance across both solvents.

ParameterChloroform (

)
Benzene (

)
Impact on HPrP Extraction
Dielectric Constant (

at 20°C)
4.812.28Higher

in

stabilizes polar intermediates during chelation.
Dipole Moment (D) 1.040.00

enables weak dipole-dipole interactions with HPrP's carbonyl groups.
Primary Solvation Mechanism Weak H-bonding, Dipole interactions

stacking, London dispersion

yields higher absolute solubility for the free ligand.
Typical Extraction Efficiency (Cu/Co) > 97% (Optimal pH 4.0 - 6.5)~ 90 - 95%

provides superior partitioning (

) for mixed-ligand systems.
Toxicity / Safety Profile Moderate (Suspected carcinogen)High (Group 1 Carcinogen)

is strictly preferred in modern bench-top LLE protocols.

Mechanistic Workflow of Synergistic Extraction

HPrP is frequently employed as a synergist alongside Schiff bases to form highly hydrophobic mixed-ligand adducts. The phase transfer mechanism requires the ligand to first dissolve completely in the organic phase, migrate to the aqueous-organic interface, deprotonate, and chelate the metal ion.

HPrP_Extraction OrgPhase Organic Phase (Chloroform/Benzene) Ligand HPrP Ligand (Solvated) OrgPhase->Ligand Dissolution AqPhase Aqueous Phase (Metal Ions, pH Buffer) Interface Aqueous-Organic Interface (Deprotonation & Chelation) AqPhase->Interface Metal Ion Diffusion Ligand->Interface Ligand Migration Complex Neutral Metal Chelate [M(PrP)2] Interface->Complex Synergistic Binding Extract Metal-Enriched Organic Extract Complex->Extract Hydrophobic Partitioning

Mechanistic pathway of HPrP-mediated liquid-liquid metal extraction across the biphasic interface.

Experimental Protocol: Self-Validating LLE Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates mass-balance validation for the extraction of Co(II) or Cu(II) using HPrP in chloroform.

Step 1: Reagent Preparation

  • Synthesize or obtain high-purity HPrP (4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one).

  • Prepare a

    
     stock solution of HPrP in analytical-grade chloroform.
    
    • Causality: Chloroform is selected over benzene to maximize ligand solubility via dipole interactions and to minimize severe occupational exposure hazards associated with benzene.

  • Prepare a

    
     aqueous stock solution of the target metal (e.g., 
    
    
    
    or
    
    
    ). Buffer the solution to the optimal extraction pH (e.g., pH 4.5 - 6.0 using a sodium acetate/acetic acid buffer).

Step 2: Biphasic Liquid-Liquid Extraction (LLE)

  • In a separatory funnel, combine equal volumes (e.g.,

    
    ) of the buffered aqueous metal solution and the organic HPrP/chloroform solution.
    
  • Agitate mechanically for 30–60 minutes at

    
     to ensure thermodynamic equilibrium.
    
    • Causality: Extended mechanical agitation increases the interfacial surface area, overcoming the mass-transfer resistance at the biphasic boundary.

  • Allow the phases to separate completely (typically 10 minutes). Chloroform (density

    
    ) will form the bottom layer.
    

Step 3: Self-Validation & Quantitative Analysis

  • Carefully decant the aqueous (top) and organic (bottom) phases.

  • Measure the final pH of the aqueous phase.

    • System Validation: A significant drop in pH indicates the release of protons during enol deprotonation (

      
      ), serving as a primary indicator of successful chelation.
      
  • Analyze the raffinate (aqueous phase) using Atomic Absorption Spectroscopy (AAS) or UV-Vis colorimetry to determine the residual metal concentration (

    
    ).
    
  • Calculate the Distribution Ratio (

    
    ) and Extraction Efficiency (
    
    
    
    ):
    
    
    
    
    • System Validation: Perform a back-extraction (stripping) of the organic phase using

      
       to ensure mass balance closure (Total Metal = Metal in Raffinate + Metal Stripped).
      

Authoritative Grounding & Synergistic Effects

The solubility of HPrP in chloroform is not merely a practical convenience; it fundamentally alters the thermodynamics of synergistic extraction. Studies on the extraction of Uranium (VI) demonstrate that using HPrP as a mixed ligand (synergist) alongside Schiff bases like


 significantly shifts the 

(the pH at which 50% extraction occurs) to more acidic regions, facilitating extraction in milder conditions .

Furthermore, in Cu(II) extraction workflows, the addition of HPrP in chloroform improved the partition coefficient (


) and achieved over 98.5% extraction efficiency at an optimum ligand concentration of 

. The superior solvation of the mixed-ligand complex in chloroform compared to benzene underscores the critical importance of solvent dipole interactions in stabilizing the expanded coordination sphere of the target metal .

References

  • Solvent Extraction Studies of Uranium (VI) from Aqueous Media into Chloroform Solution of N,N´-ethylenebis(4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-oneimine) . Chemical Science International Journal.[Link]

  • Distribution of Cu(II) between Buffered Aqueous Phases and Organic Phases Containing N,N'-ethylenebis(4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-oneimine (H2PrEtP) in Chloroform . International Research Journal of Pure and Applied Chemistry.[Link]

  • Extraction Of Cobalt (II) Ions From Aqueous Medium Into Chloroform Solution Of 4-Propionyl-2, 4-Dihydro-5-Methyl-2-Phenyl-3h-Pyrazol-3-One: Effects Of PH, Acids And Complexing Agent . Michael Okpara University of Agriculture (MOUAU) Repository.[Link]

Exploratory

4-Acyl-5-Pyrazolones: A Technical Guide to Versatile β-Diketone Analogs in Modern Chemistry

For Immediate Release Abstract This technical guide provides an in-depth exploration of 4-acyl-5-pyrazolones, a pivotal class of heterocyclic compounds that serve as versatile analogs of β-diketones. We will delve into t...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

This technical guide provides an in-depth exploration of 4-acyl-5-pyrazolones, a pivotal class of heterocyclic compounds that serve as versatile analogs of β-diketones. We will delve into their synthesis, unique structural and electronic properties, tautomeric nature, and their significant role as chelating agents. With a focus on applications in medicinal chemistry and drug development, this document offers researchers, scientists, and industry professionals a comprehensive resource, grounded in field-proven insights and authoritative references.

Introduction: The Significance of the β-Diketone Motif and its Analogs

The β-dicarbonyl (or 1,3-dicarbonyl) moiety is a fundamental functional group in organic chemistry, renowned for its utility as a versatile building block in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and isoxazoles.[1] Furthermore, the unique electronic arrangement and the ability of the enol form to act as a potent bidentate ligand have made β-diketones invaluable chelating agents for various transition and lanthanide metals.[1]

Within this landscape, 4-acyl-5-pyrazolones have emerged as a prominent class of β-diketone analogs.[2][3][4] These compounds effectively merge the key properties of the pyrazolone ring with the 1,3-dioxo motif of diketones, creating a powerful O,O-chelating system with significant biological potential.[2][3] Their structural versatility and tunable electronic properties have propelled their investigation across numerous fields, from medicinal chemistry to materials science.[5] A notable example of their success is the drug Edaravone, a substituted 2-pyrazolin-5-one, used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6][7]

Structural Analogy and Electronic Properties

The functional similarity between a classic β-diketone like acetylacetone and a 4-acyl-5-pyrazolone is rooted in their shared ability to exist in a keto-enol tautomeric equilibrium. The enol form presents two oxygen atoms in a spatial arrangement conducive to the formation of stable six-membered chelate rings with metal ions. The pyrazolone ring, however, introduces distinct electronic modifications compared to a simple alkyl or aryl backbone, influencing the acidity, stability, and coordination properties of the molecule.

Caption: Structural comparison of a generic β-diketone and a 4-acyl-5-pyrazolone.

Synthesis of 4-Acyl-5-Pyrazolones

The synthesis of 4-acyl-5-pyrazolones is well-established and typically involves a two-step process.[5] The first step is the classical Knorr pyrazolone synthesis, which involves the condensation of a hydrazine (e.g., phenylhydrazine) with a β-ketoester (e.g., ethyl acetoacetate) to form the core pyrazolone ring, such as 1-phenyl-3-methyl-5-pyrazolone.[8][9]

The second, and defining, step is the acylation at the C-4 position of the pyrazolone ring. A highly effective and widely used method involves the direct C-acylation using an acid chloride or anhydride in a suitable solvent like dioxane, catalyzed by a base such as calcium hydroxide.[8][10] This method is often preferred over traditional Claisen condensations due to its generally higher yields and versatility.[10]

Workflow for a Typical Synthesis

Caption: General workflow for the synthesis of 4-acyl-5-pyrazolones.

The Crucial Role of Keto-Enol Tautomerism

Like their β-diketone counterparts, 4-acyl-5-pyrazolones exhibit keto-enol tautomerism, an equilibrium between two constitutional isomers.[11][12] This phenomenon is central to their chemical reactivity and function, particularly in coordination chemistry. The equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and temperature.[12][13][14]

The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium. Spectroscopic studies, particularly NMR, are crucial for determining the predominant tautomeric form in different environments.[13][14] It is this enol form that deprotonates to form an enolate anion, which acts as the powerful bidentate chelating agent.

Caption: Equilibrium between the keto and enol tautomers of a 4-acyl-5-pyrazolone.

Applications in Drug Development and Medicinal Chemistry

The pyrazolone scaffold is a well-established pharmacophore, and its acylated derivatives have shown a broad spectrum of biological activities.[9]

Edaravone: A Case Study in Neuroprotection

Edaravone (brand names Radicava, Radicut) is perhaps the most prominent drug molecule from this class.[6] Approved for the treatment of ALS and ischemic stroke, its primary mechanism of action is believed to be its function as a potent free-radical scavenger.[6][15][16] Oxidative stress is a key pathological factor in many neurodegenerative diseases, and by neutralizing free radicals, Edaravone helps protect neurons from damage, thereby slowing disease progression.[6][7][17] While its exact mechanism in ALS is still under investigation, its antioxidant properties are considered central to its therapeutic effect.[7][17]

Enzyme Inhibition and Other Therapeutic Areas

The structural features of 4-acyl-5-pyrazolones make them suitable candidates for enzyme inhibitors. Their ability to chelate metal ions is particularly relevant for inhibiting metalloenzymes. Furthermore, various derivatives have been investigated for a range of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Effects: Building on the legacy of early pyrazolone drugs like antipyrine.[9]

  • Antimicrobial and Antifungal Activity: The pyrazolone nucleus is found in many compounds with significant antimicrobial properties.[9]

  • Anticancer Properties: Some pyrazolone-based metal complexes have shown cytotoxicity against cancer cell lines.[18]

  • Multidrug Resistance (MDR) Modulation: Certain derivatives have been synthesized and shown to modulate the activity of efflux pumps like P-glycoprotein, which is a key mechanism of drug resistance in cancer cells.[19]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5

This protocol is adapted from the method described by Jensen (1959) and serves as a self-validating system for the synthesis of a representative 4-acyl-5-pyrazolone.[10]

Materials:

  • 1-Phenyl-3-methyl-pyrazolone-5 (15 g)

  • Dioxane (reagent grade, 60-80 ml)

  • Calcium hydroxide (12 g)

  • Benzoyl chloride (9.9 ml)

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a flask with a mechanical stirrer, a separatory funnel, and a reflux condenser.

  • Dissolution: Add 1-phenyl-3-methyl-pyrazolone-5 to the flask and dissolve it in 60-80 ml of dioxane with gentle heating.

  • Base Addition: Add 12 g of calcium hydroxide to the solution to create a suspension.

  • Acylation: Add 9.9 ml of benzoyl chloride dropwise from the separatory funnel over approximately 1 minute. An exothermic reaction may be observed.

  • Reaction: Stir the mixture and reflux for a designated period (e.g., 30-60 minutes).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing dilute hydrochloric acid to decompose the calcium complex.

  • Isolation: The product will precipitate out of the acidic solution. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization (Self-Validation): Confirm the identity and purity of the final product by determining its melting point and analyzing it using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The spectral data should be consistent with the structure of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Data Presentation: Physicochemical Properties

The substituents on the pyrazolone ring and the acyl group significantly influence the compound's properties, such as acidity (pKa) and metal binding affinity. This allows for fine-tuning the molecule for specific applications.

CompoundR1 (at N-1)R2 (at C-3)R3 (Acyl Group)pKa (approx.)Application Note
HPMBPPhenylMethylBenzoyl~4.1Widely used in solvent extraction of metals.[20]
HPMTPPhenylMethylTrifluoroacetyl< 3.0Increased acidity due to electron-withdrawing CF3 group enhances extraction at low pH.
EdaravonePhenylMethylH (unacylated)~7.0Neuroprotective agent, free radical scavenger.[7]

Note: pKa values are approximate and can vary with solvent conditions.

Conclusion and Future Outlook

4-Acyl-5-pyrazolones stand out as a remarkably versatile and potent class of β-diketone analogs. Their straightforward synthesis, tunable electronic properties, and strong chelating abilities have cemented their role in both fundamental coordination chemistry and applied medicinal chemistry. The clinical success of Edaravone underscores the therapeutic potential held within the pyrazolone scaffold. Future research will likely focus on synthesizing novel derivatives with enhanced specificity for biological targets, exploring their use in bio-imaging and catalysis, and developing more sophisticated metal-based drugs with unique mechanisms of action. This continued exploration promises to unlock even greater potential from this important class of heterocyclic compounds.

References

  • International Alliance of ALS/MND Associations. Radicava/Edaravone. [Online] Available at: [Link]

  • Radicava (edaravone) for the Treatment of Amyotrophic Lateral Sclerosis (ALS). [Online] Available at: [Link]

  • Patsnap Synapse. What is Edaravone used for? [Online] June 14, 2024. Available at: [Link]

  • Kaur, H., et al. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 2018. [Online] Available at: [Link]

  • Australian Prescriber. Edaravone for amyotrophic lateral sclerosis. Therapeutic Guidelines, October 14, 2025. [Online] Available at: [Link]

  • Jensen, B. S. The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 1959. [Online] Available at: [Link]

  • Uo, D. Synthesis, Characterization and Studies on d Metal Complexes Derived from Acyl Pyrazolones. Thesis, 2016. [Online] Available at: [Link]

  • Verdicchio, F. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Doctoral dissertation, 2023. [Online] Available at: [Link]

  • Verdicchio, F. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Doctoral dissertation, 2023. [Online] Available at: [Link]

  • Shawali, A. S., & El-Sonbati, A. Z. Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. ResearchGate, August 05, 2025. [Online] Available at: [Link]

  • Eda, M., et al. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Journal of Medicinal Chemistry, 2005. [Online] Available at: [Link]

  • Jensen, B. S. Solvent Extraction of Metal Chelates. II. An Investigation of some 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 1959. [Online] Available at: [Link]

  • Yildiz, M., et al. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 2021. [Online] Available at: [Link]

  • Nfor, E. N., et al. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 2016. [Online] Available at: [Link]

  • Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Atis, M., et al. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 2024. [Online] Available at: [Link]

  • Atis, M., et al. Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN, 2023. [Online] Available at: [Link]

  • Malaspina, L. A., et al. Definition of the four tautomer forms A—D observed in the crystal structures of acyl-pyrazolones. ResearchGate, 2017. [Online] Available at: [Link]

  • Pichierri, F., et al. Synthesis, Crystal Structure, and Biological Study of PtII Complexes with 4-Acyl-5-pyrazolones. ResearchGate, 2017. [Online] Available at: [Link]

  • Jensen, B. S. the synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Semantic Scholar, 1959. [Online] Available at: [Link]

  • Google Patents. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Google Patents. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Kumar, S., et al. Synthesis of 1-phenyl-3-methyl-pyrazolone derivatives and complex with Rb (I). International Journal of Current Science, 2025. [Online] Available at: [Link]

  • Ashenhurst, J. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry, 2022. [Online] Available at: [Link]

  • Chemistry Steps. Keto Enol Tautomerization. [Online] February 07, 2024. Available at: [Link]

  • Konshina, D. N., et al. β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. ResearchGate, 2026. [Online] Available at: [Link]

  • Sharma, K., et al. β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 2016. [Online] Available at: [Link]

  • Shi, D., et al. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 2020. [Online] Available at: [Link]

  • R. de la Torre, V., et al. Recent Developments in the Synthesis of β-Diketones. Molecules, 2021. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solvent Extraction of Uranium(VI) with a Protonated Organophosphorus Ligand

Abstract: This document provides a comprehensive technical guide for the selective extraction of Uranium(VI) from acidic aqueous solutions using a protonated organophosphorus ligand. The protocol details the mechanism, e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the selective extraction of Uranium(VI) from acidic aqueous solutions using a protonated organophosphorus ligand. The protocol details the mechanism, experimental procedures, data analysis, and troubleshooting for researchers in hydrometallurgy, nuclear chemistry, and environmental remediation. The methods described herein are based on the well-documented performance of acidic organophosphorus extractants, specifically using bis(2,4,4-trimethylpentyl) phosphinic acid (commercially known as Cyanex 272) as a representative model for a generic HPrP-type ligand.

Introduction

Solvent extraction is a cornerstone of hydrometallurgical processes, essential for the purification and concentration of metals from ore leachates and waste streams.[1][2][3] In the nuclear fuel cycle, the selective recovery of Uranium(VI), which primarily exists as the uranyl ion (UO₂²⁺) in acidic solutions, is of paramount importance.[1] Acidic organophosphorus reagents, such as dialkyl phosphinic acids, are highly effective extractants for this purpose due to their strong affinity for uranium and selectivity over other metal ions.[4][5][6]

This application note outlines a robust protocol for the solvent extraction of Uranium(VI) using a protonated phosphinic acid ligand, herein referred to as HPrP. The principles and procedures are based on the extensively studied extractant bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272), which operates via a cation-exchange mechanism.[4] The guide covers the entire workflow, from preparation of the organic and aqueous phases to extraction, stripping, and final quantification.

Chemical Principles & Mechanism

The extraction of the divalent uranyl cation (UO₂²⁺) from an acidic aqueous phase into an immiscible organic phase by an acidic extractant like HPrP (represented as HA) is governed by a cation-exchange equilibrium. The extractant, which typically exists as a dimer (HA)₂ in non-polar organic diluents, releases protons into the aqueous phase in exchange for the metal cation.[7]

The general chemical equation for this extraction mechanism is:

UO₂²⁺ (aq) + 2(HA)₂ (org) ⇌ UO₂(HA₂)₂ (org) + 2H⁺ (aq)

This equilibrium is highly dependent on the pH of the aqueous phase.[8][9] As the concentration of H⁺ ions increases (lower pH), the equilibrium shifts to the left, favoring the retention of uranium in the aqueous phase. Conversely, as pH increases, the equilibrium shifts to the right, promoting the extraction of uranium into the organic phase. Optimal extraction efficiency is typically achieved within a specific pH range, often between 3 and 4 for this class of ligand.[4]

Experimental Workflow Overview

The complete process involves preparing the uranium-bearing aqueous feed, contacting it with the organic phase containing the HPrP ligand to extract the uranium, separating the two phases, and then stripping the uranium from the loaded organic phase into a fresh aqueous solution for recovery.

G cluster_prep Phase Preparation cluster_process Core Process cluster_analysis Analysis & Recovery Aqueous_Prep Aqueous Phase Prep (Uranium solution, pH adjust) Extraction Extraction (Mixing & Equilibration) Aqueous_Prep->Extraction Organic_Prep Organic Phase Prep (HPrP in Kerosene) Organic_Prep->Extraction Separation Phase Separation (Settling) Extraction->Separation Stripping Stripping (Contact with Strip Solution) Separation->Stripping Loaded Organic Raffinate_Analysis Raffinate Analysis (Aqueous Waste) Separation->Raffinate_Analysis Raffinate Final_Separation Final Phase Separation Stripping->Final_Separation Final_Separation->Organic_Prep Recycled Organic Product_Analysis Product Solution Analysis (Concentrated Uranium) Final_Separation->Product_Analysis Product Solution Precipitation Uranium Precipitation Product_Analysis->Precipitation

Caption: Overall workflow for Uranium(VI) solvent extraction and recovery.

Part 1: Extraction Protocol

This protocol details the steps for extracting Uranium(VI) from a synthetic acidic sulfate solution.

1.1 Materials and Reagents

  • Extractant: Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272)

  • Diluent: Kerosene or other suitable aliphatic hydrocarbon

  • Aqueous Feed: Standard uranium solution (e.g., 1000 mg/L U) from Uranyl Nitrate Hexahydrate or Uranyl Sulfate

  • pH Adjustment: 1M H₂SO₄ and 1M NaOH

  • Equipment: Separatory funnels, mechanical shaker, pH meter, analytical balance, volumetric flasks.

1.2 Preparation of Solutions

  • Organic Phase (0.3 M HPrP):

    • Accurately weigh the required amount of bis(2,4,4-trimethylpentyl) phosphinic acid.

    • Dissolve it in kerosene to the final desired volume in a volumetric flask. For example, to prepare 100 mL of 0.3 M solution, dissolve the appropriate mass of the extractant in kerosene and make up to the 100 mL mark.

  • Aqueous Phase (e.g., 1 g/L Uranium):

    • Prepare a stock solution of uranium from a suitable salt (e.g., uranyl nitrate hexahydrate).

    • Dilute the stock solution with deionized water to achieve the desired concentration (e.g., 1 g/L).

    • Carefully adjust the pH of the solution to the target range (e.g., pH 3.0-4.0) using dilute H₂SO₄ or NaOH.[4] The pH is a critical parameter influencing extraction efficiency.[8][9]

1.3 Extraction Procedure

  • Transfer equal volumes (e.g., 25 mL) of the prepared aqueous and organic phases into a separatory funnel. This corresponds to an Aqueous/Organic (A/O) phase ratio of 1:1.

  • Place the funnel on a mechanical shaker and agitate for a sufficient time to reach equilibrium. A contact time of 5-10 minutes is typically adequate.[10]

  • Allow the phases to separate completely by letting the funnel stand for 5-10 minutes. The denser aqueous phase will be at the bottom.

  • Carefully drain the lower aqueous phase (now called the raffinate) into a collection beaker.

  • Drain the upper organic phase (now the "loaded organic") into a separate beaker.

  • Take samples from the initial aqueous feed and the raffinate for uranium concentration analysis to determine the extraction efficiency.

Part 2: Stripping Protocol

Stripping, or back-extraction, is the process of recovering the uranium from the loaded organic phase into a new aqueous phase. This is typically achieved by using a solution that shifts the extraction equilibrium back to the left.

2.1 Choice of Stripping Agent

Strongly acidic solutions or carbonate solutions are effective stripping agents.

  • Acid Stripping: Using a higher concentration of acid (e.g., 1-4 M H₂SO₄ or HCl) increases the H⁺ concentration, driving the uranium back into the aqueous phase.[4]

  • Carbonate Stripping: Sodium carbonate (Na₂CO₃) is highly effective as the carbonate ions form stable anionic complexes with uranyl (e.g., [UO₂(CO₃)₃]⁴⁻), which have very low affinity for the organic phase. A concentration of 0.5 M Na₂CO₃ is often used.[4]

2.2 Stripping Procedure

  • Transfer the loaded organic phase (e.g., 20 mL) into a clean separatory funnel.

  • Add a desired volume of the stripping agent (e.g., 20 mL of 0.5 M Na₂CO₃ for an A/O ratio of 1:1).

  • Shake the mixture for 5-10 minutes to ensure complete stripping.

  • Allow the phases to separate.

  • Drain the lower aqueous phase, which is now the uranium-rich product solution (strip liquor).

  • The organic phase is now stripped and can be recycled for further extraction cycles.

  • Analyze the uranium concentration in the strip liquor to determine stripping efficiency.

Part 3: Analysis and Quantification

Accurate determination of uranium concentration in the aqueous phases is crucial for calculating process efficiency. A common and reliable method is UV-Vis spectrophotometry using the chromogenic reagent Arsenazo III.

3.1 Spectrophotometric Method using Arsenazo III

  • Principle: Uranium forms a stable, colored complex with Arsenazo III in an acidic medium, which exhibits a strong absorbance maximum at approximately 651-660 nm.[11][12][13]

  • Procedure:

    • Pipette an aliquot of the sample solution (initial feed, raffinate, or strip liquor) into a volumetric flask.

    • Add the Arsenazo III reagent and dilute with an acidic solution (e.g., perchloric acid or dilute H₂SO₄) to the mark.[11][12]

    • Allow 5 minutes for color development.[12]

    • Measure the absorbance at the wavelength of maximum absorption (around 651 nm) against a reagent blank.[12][14]

    • Determine the uranium concentration using a calibration curve prepared from standard uranium solutions. Masking agents like DTPA may be used to eliminate interference from other metal ions.[12]

Data Interpretation & Performance Metrics

The performance of the solvent extraction process is evaluated using three key metrics:

  • Distribution Coefficient (Kd): The ratio of the concentration of uranium in the organic phase to that in the aqueous phase at equilibrium.

    • Formula: Kd = [U]org / [U]aq

    • Where [U]org = [U]initial_aq - [U]final_aq

  • Extraction Efficiency (%E): The percentage of uranium transferred from the aqueous phase to the organic phase.

    • Formula: %E = (([U]initial_aq - [U]final_aq) / [U]initial_aq) * 100

  • Stripping Efficiency (%S): The percentage of uranium recovered from the loaded organic phase into the stripping solution.

    • Formula: %S = ([U]strip * Vstrip) / (([U]initial_aq - [U]final_aq) * Vorg) * 100

Table 1: Example Extraction Data under Varying pH (Conditions: 0.3 M HPrP in Kerosene, A/O Ratio = 1:1, Initial [U]aq = 1000 ppm)

Equilibrium pH[U] in Raffinate (ppm)KdExtraction Efficiency (%E)
1.08500.1815.0%
2.04501.2255.0%
3.04819.895.2%
3.52933.597.1%
4.04521.295.5%

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Extraction Efficiency Incorrect pH of the aqueous phase.Verify and adjust the pH of the feed solution to the optimal range (e.g., 3-4).[4]
Insufficient extractant concentration.Increase the concentration of HPrP in the organic phase.
Insufficient mixing/contact time.Increase shaking time to ensure equilibrium is reached.
Emulsion/Third Phase Formation High metal loading in the organic phase.Lower the A/O ratio or add a phase modifier (e.g., TBP or isodecanol) to the organic phase.
Presence of fine solids or surfactants.Ensure the aqueous feed is properly filtered before extraction.
Poor Stripping Efficiency Stripping agent is too weak.Increase the concentration of the acid or carbonate stripping solution.
Insufficient contact time.Increase mixing time during the stripping step.

Mechanism of Extraction Diagram

G UO2 UO₂²⁺ interface Interface UO2->interface H_ion 2H⁺ Dimer 2(HA)₂ Dimer->interface Complex UO₂(HA₂)₂ interface->H_ion Release interface->Complex Extract

Caption: Cation-exchange mechanism at the aqueous-organic interface.

References

  • Uranium extraction from sulphuric acid leach liquor by Cyanex®272 as intermediate in nuclear fuel cell. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bhatti, T. M., et al. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. PubMed. Retrieved March 7, 2026, from [Link]

  • Bhatti, T. M., et al. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Khan, A. S., et al. (2012). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF URANIUM (VI) IN LOW GRADE URANIUM ORES USING ARSENAZO (III). Journal of the Chilean Chemical Society. Retrieved March 7, 2026, from [Link]

  • Bhatti, T. M., et al. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. SciSpace. Retrieved March 7, 2026, from [Link]

  • Horton, C. A. (1977). Spectrophotometric determination of uranium(IV) with Arsenazo III. UNT Digital Library. Retrieved March 7, 2026, from [Link]

  • Mocilac, P., et al. (2023). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Journal of Radioanalytical and Nuclear Chemistry. Retrieved March 7, 2026, from [Link]

  • Senol, A. (2009). Liquid-liquid extraction of uranium(VI) from aqueous acidic solutions using Alamine, TBP and CYANEX systems. AKJournals. Retrieved March 7, 2026, from [Link]

  • Mali, D. K., & Chavan, M. B. (2010). Liquid–liquid extraction of uranium(VI) using cyanex 272 in toluene from sodium salicylate medium. AKJournals. Retrieved March 7, 2026, from [Link]

  • Uranium Extraction with Cyanex272 Coated Magnetic Nanoparticles. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The Synergistic Extraction of Uranium with Mixtures of Cyanex-272 and Cyanex-923, TPBD, TNBD, TOPO from Thiocyanate Medium. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Stripping (back extraction) of the uranium from loaded organic phase by water and mineral acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Solvent Extraction and Isolation Strategies for Uranium, Thorium, and Radium in Rare Earth Element Recovery from Ores: A Review. (2024). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Al-hunaidy, A. S., et al. (2022). The solvent extraction and stripping process using Alamine 336 with a case study of uranium. PMC. Retrieved March 7, 2026, from [Link]

  • Organic degradation in uranium and cobalt solvent extraction: the case for aliphatic diluents and antioxidants. (n.d.). SAIMM. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2022). Highly Efficient Removal of Uranium from an Aqueous Solution by a Novel Phosphonic Acid-Functionalized Magnetic Microsphere Adsorbent. MDPI. Retrieved March 7, 2026, from [Link]

  • Kumar, J. R., et al. (2011). A Brief Review on Solvent Extraction of Uranium from Acidic Solutions. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chmielewski, A. G., et al. (2013). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Nukleonika. Retrieved March 7, 2026, from [Link]

  • An Introduction to Uranium Ore Processing. (n.d.). Utah Geological Survey. Retrieved March 7, 2026, from [Link]

  • The effect of pH and time on the extractability and speciation of uranium(VI) sorbed to SiO2. (2012). PubMed. Retrieved March 7, 2026, from [Link]

  • Li, Z., et al. (2023). Phosphonic Acid-Based Organic Polymers for Efficient Uranium Removal from Strongly Acidic Waste Liquids. ACS Publications. Retrieved March 7, 2026, from [Link]

  • Unexpected ultrafast and highly efficient removal of uranium from aqueous solutions by a phosphonic acid and amine functionalized polymer adsorbent. (2021). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • El-Nadi, Y. A., et al. (2015). Uranium(VI) extraction from concentrated Egyptian wet-process phosphoric acid using a synergistic organophosphorous solvent. SpringerLink. Retrieved March 7, 2026, from [Link]

  • Solvent Extraction studies of uranium (VI) from phosphoric acid: Role of synergistic reagents in mixture with bis(2-ethylhexyl) phosphoric acid. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • extraction and separation studies of uranium and thorium from various aqueous media using organophosphor. (n.d.). Homi Bhabha National Institute. Retrieved March 7, 2026, from [Link]

  • The Solvent Extraction of Uranium (VI) using Hydroxyalkylenediphosphonic Acids. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Chmielewski, A. G., et al. (2016). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. PMC. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Partitioning of Thorium(IV) using 4-Propionyl Pyrazolone (HPMPrP)

Executive Summary This application note details the protocol for the selective extraction of Thorium(IV) from acidic aqueous media using 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (HPMPrP) . While traditional extractants...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the selective extraction of Thorium(IV) from acidic aqueous media using 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (HPMPrP) . While traditional extractants like TBP (Tributyl phosphate) are effective, acylpyrazolones offer superior extraction coefficients (


) at lower pH values due to their high acidity and chelating potency.

This guide is designed for radiopharmaceutical researchers and nuclear chemists requiring high-purity Th(IV) separation from Lanthanides (Ln) and Uranyl (


) ions. We utilize a synergistic approach, coupling HPMPrP with a neutral donor (TOPO) to enhance hydrophobicity and extraction kinetics.

Chemical Basis & Mechanism

The Ligand: HPMPrP

The 4-propionyl pyrazolone derivative exists in a keto-enol tautomeric equilibrium. The enol form is the active chelating agent. Upon deprotonation, it forms a bidentate monoanion that coordinates with


 through the carbonyl and hydroxyl oxygens, forming a neutral, hydrophobic complex.
Extraction Equilibrium

The extraction follows a cation-exchange mechanism. In the presence of a neutral donor (Synergist,


), such as Trioctylphosphine oxide (TOPO), the water molecules in the coordination sphere are displaced, significantly increasing the distribution ratio (

).

General Equation:



  • 
    : HPMPrP (Enol form)
    
  • 
    : Synergist (TOPO)
    
  • 
    : Solvation number (typically 1 or 2 for Th)
    
Mechanistic Visualization

The following diagram illustrates the coordination pathway and the synergistic displacement of water.

Th_Extraction_Mechanism Th_Aq Th(IV) Cation (Hydrated) Complex_Inter Intermediate [Th(PMPP)4(H2O)] Th_Aq->Complex_Inter Chelation (-4H+) Ligand HPMPrP (Enol Form) Ligand->Complex_Inter Final_Complex Extracted Adduct [Th(PMPP)4(TOPO)] Complex_Inter->Final_Complex Synergistic Substitution (-H2O) Synergist TOPO (Neutral Donor) Synergist->Final_Complex

Figure 1: Coordination mechanism showing the transition from hydrated cation to hydrophobic synergistic adduct.

Materials & Reagents

Reagent Preparation
ComponentGradePreparation / ConcentrationNotes
HPMPrP >98% (Recrystallized)0.05 M in TolueneSynthesize via reaction of propionyl chloride with 1-phenyl-3-methyl-5-pyrazolone in Dioxane/Ca(OH)2. Recrystallize from ethanol/water.
TOPO Analytical Reagent0.01 M in TolueneActs as the synergistic agent.
Diluent HPLC GradeToluene or XyleneToluene is preferred for better phase separation kinetics.
Aqueous Phase Trace Metal Basis0.1 M NaNO3 / HNO3Ionic strength adjustor. pH adjusted to 1.5 - 2.5.
Stripping Agent ACS Reagent4 M - 6 M HClHigh acidity required to break the chelate.

Experimental Protocol

Phase Preparation
  • Organic Phase (

    
    ):  Dissolve HPMPrP to a concentration of 0.05 M and TOPO to 0.01 M in Toluene. Ensure complete dissolution; sonicate if necessary.
    
  • Aqueous Phase (

    
    ):  Prepare a Thorium nitrate stock solution (
    
    
    
    M). Adjust ionic strength using 0.1 M
    
    
    .
  • pH Adjustment: Using dilute

    
     or 
    
    
    
    , adjust the aqueous phase pH to 2.0 ± 0.1 .
    • Critical Note: At pH > 3.5, Thorium hydrolysis (

      
      ) interferes with extraction. At pH < 0.5, protonation of the ligand suppresses chelation.
      
Extraction Procedure
  • Mixing: In a borosilicate glass separatory funnel or centrifuge tube, combine equal volumes (e.g., 5 mL each) of

    
     and 
    
    
    
    .
  • Equilibration: Shake mechanically for 30 minutes at 25°C.

    • Note: Kinetic studies show equilibrium is reached within 15 mins; 30 mins ensures completion.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clean phase separation.

  • Sampling: Remove an aliquot from the aqueous phase for analysis (ICP-MS or Arsenazo III spectrophotometry).

Stripping (Back-Extraction)

To recover Th(IV) from the organic phase:

  • Transfer the loaded organic phase to a clean vessel.

  • Add an equal volume of 6 M HCl .

  • Shake for 15 minutes.

  • Separate phases. Th(IV) will quantitatively transfer to the aqueous acid phase.

Workflow Visualization

Protocol_Workflow Start Start: Phase Prep pH_Adj Adjust Aqueous pH Target: 2.0 ± 0.1 Start->pH_Adj Contact Contact Phases (1:1 Ratio, 30 min) pH_Adj->Contact Separate Phase Separation (Centrifuge 3000 rpm) Contact->Separate Analyze_Aq Analyze Raffinate (Determine D) Separate->Analyze_Aq Aqueous Phase Strip Stripping (Contact Org with 6M HCl) Separate->Strip Organic Phase Recover Recovered Th(IV) in Acid Solution Strip->Recover

Figure 2: Step-by-step extraction and recovery workflow.

Data Analysis & Quality Control

Calculation of Distribution Ratio (D)

The efficiency is quantified by the Distribution Ratio (


):


Where:
  • 
     = Initial concentration of Th(IV) in aqueous phase.
    
  • 
     = Equilibrium concentration of Th(IV) in aqueous phase (Raffinate).
    
Interference Management
  • Uranium (VI): HPMPrP extracts U(VI) at higher pH (>3.0). Maintaining pH at 2.0 improves Th/U selectivity.

  • Lanthanides (III): Ln(III) ions generally require pH > 3.5 for significant extraction with acylpyrazolones, making this protocol highly selective for Th(IV) over Lanthanides.

References

  • Lohithakshan, K.V., et al. (2001). Solvent extraction studies on thorium using HPMBP. International Atomic Energy Agency (IAEA) / INIS.

  • Meera, R., et al. (2004). Enhanced extraction of thorium(IV) and uranium(VI) with 1-phenyl-3-methyl-4-pivaloyl-5-pyrazolone in the presence of various neutral organophosphorus extractants. Radiochimica Acta.

  • Umetani, S., & Freiser, H. (1993). Acylpyrazolones as extractants for actinides. Inorganic Chemistry.

  • Nash, K. L. (1993). Actinide separations science and technology. Solvent Extraction and Ion Exchange.[1]

Sources

Method

Application Note: Synergistic Metal Separation Using HPrP and Crown Ethers

Executive Summary This guide details the protocol for the synergistic solvent extraction of trivalent f-block elements (Lanthanides and Actinides ) using 1-phenyl-3-methyl-4-propanoyl-5-pyrazolone (HPrP) in combination w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the synergistic solvent extraction of trivalent f-block elements (Lanthanides


 and Actinides 

) using 1-phenyl-3-methyl-4-propanoyl-5-pyrazolone (HPrP) in combination with macrocyclic polyethers (Crown Ethers ).

While acidic chelators like HPrP can extract metal ions, they often leave the metal center coordinatively unsaturated, retaining hydration waters that inhibit transfer to the organic phase. The addition of a crown ether (CE) acts as a synergistic agent, displacing these water molecules and forming a hydrophobic "adduct" complex. This method significantly enhances Distribution Ratios (


)  and improves Separation Factors (

)
between adjacent lanthanides.

Chemical Basis & Mechanism

The Synergistic Effect

The extraction relies on the thermodynamic advantage provided by the crown ether in the organic phase.

  • Primary Chelation: HPrP (denoted as

    
    ) acts as a proton-exchange extractant. It releases a proton to the aqueous phase and chelates the metal ion.
    
  • Synergistic Adduct Formation: The neutral metal chelate (

    
    ) is often hydrated. The Crown Ether (
    
    
    
    ) replaces these water molecules via a "Host-Guest" mechanism, increasing lipophilicity.

Reaction Equation:



Mechanism Visualization

The following diagram illustrates the phase transfer equilibrium.

ExtractionMechanism cluster_aqueous Aqueous Phase (pH Controlled) cluster_interface Phase Interface cluster_organic Organic Phase (e.g., Toluene/CHCl₃) M_aq Metal Ion (M³⁺) Interface Ion Exchange M_aq->Interface Diffuses H_aq Protons (3H⁺) Interface->H_aq Releases H⁺ Complex Neutral Chelate [MA₃(H₂O)x] Interface->Complex Forms Chelate HPrP HPrP Dimer (HA) HPrP->Interface Donates Ligand Adduct Synergistic Adduct [MA₃·S] Complex->Adduct Dehydration by Crown Ether Crown Crown Ether (S) (Synergist) Crown->Adduct Coordination

Figure 1: Synergistic extraction mechanism showing the transformation of the hydrated chelate into a hydrophobic adduct.

Experimental Protocol

Reagents and Equipment
  • Extractant (HPrP): 1-phenyl-3-methyl-4-propanoyl-5-pyrazolone. Note: Synthesize via acylation of 1-phenyl-3-methyl-5-pyrazolone if not commercially available.

  • Synergist (Crown Ether): 18-Crown-6 (18C6) for light Ln, Benzo-15-Crown-5 (B15C5), or Dibenzo-18-Crown-6 (DB18C6).[1]

  • Diluent: Toluene (Recommended for safety) or Chloroform (Historical standard).

  • Aqueous Buffer: HEPES (0.01 M) or Acetate buffer, adjusted to pH 2.0–4.0 depending on the target metal.

  • Ionic Strength Adjuster: NaClO

    
     or KCl (0.1 M).
    
Protocol: Slope Analysis for Stoichiometry

To validate the system, you must determine the number of HPrP and Crown Ether molecules involved.

  • Preparation:

    • Prepare a stock solution of Metal (

      
       M) in aqueous buffer (pH 3.0).
      
    • Prepare a series of Organic phases with varying [HPrP] (

      
       M) while keeping [Crown Ether] constant.
      
    • Prepare a second series varying [Crown Ether] (

      
       M) while keeping [HPrP] constant.
      
  • Equilibration:

    • Mix equal volumes (e.g., 5 mL) of aqueous and organic phases in glass vials.

    • Shake mechanically for 60 minutes at 25°C.

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes to ensure phase separation.

  • Analysis:

    • Measure metal concentration in the aqueous phase using ICP-MS or Arsenazo III colorimetry.

    • Calculate organic concentration by mass balance:

      
      .
      
Protocol: Batch Separation Workflow

Workflow Start Start PrepAq Prep Aqueous Phase (Metal + Buffer + NaClO₄) Start->PrepAq PrepOrg Prep Organic Phase (HPrP + Crown Ether) Start->PrepOrg Mix Phase Contact (Shake 60 min, 25°C) PrepAq->Mix PrepOrg->Mix Sep Centrifugation (Separation) Mix->Sep Aliquot Aliquot Phases Sep->Aliquot Measure Quantification (ICP-MS / Radiometry) Aliquot->Measure Calc Data Analysis (Calc D & SC) Measure->Calc

Figure 2: Step-by-step experimental workflow for batch synergistic extraction.

Data Analysis & Calculations

Distribution Ratio ( )

The efficiency of extraction is defined by


:


Synergistic Coefficient ( )

To quantify the benefit of adding the crown ether, calculate the Synergistic Coefficient:



  • 
    : Distribution ratio with both HPrP and Crown Ether.
    
  • 
    : Distribution ratio with HPrP alone.
    
  • 
    : Distribution ratio with Crown Ether alone (usually negligible).
    
Slope Analysis (Log-Log Plots)

Plot


 vs. 

to determine stoichiometry (

):
  • Slope of

    
     vs. pH:  Should be 
    
    
    
    (indicating loss of 3 protons).
  • Slope of

    
     vs. 
    
    
    
    :
    Should be
    
    
    (indicating 3 HPrP ligands).
  • Slope of

    
     vs. 
    
    
    
    :
    Usually
    
    
    or
    
    
    (indicating 1 or 2 crown ether molecules in the adduct).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Extraction Efficiency pH too low (HPrP is protonated).Increase pH (stay below hydrolysis limit, usually pH < 6 for Ln).
Emulsion Formation Similar densities of phases.Use a heavier diluent (CHCl

) or increase ionic strength. Centrifuge longer.
Precipitation Metal concentration too high.Reduce

or increase extractant concentration.
Poor Selectivity Crown Ether cavity mismatch.Change Crown Ether size (e.g., 15C5 for smaller ions, 18C6 for larger).

References

  • Dukov, I. L., & Genov, L. C. (1987). Synergistic solvent extraction of lanthanides with mixtures of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzo-15-crown-5.[2][3] Solvent Extraction and Ion Exchange, 5(6), 977-988.

  • Atanassova, M., & Dukov, I. L. (2004). Synergistic solvent extraction of trivalent lanthanoids with mixtures of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone and crown ethers.[1][2] Acta Chimica Slovenica, 51, 533-540.

  • Umetani, S., & Matsui, M. (1992). Effect of crown ethers on the extraction of alkaline earth elements with 4-acyl-5-pyrazolones. Analytical Chemistry, 64(19), 2288-2292.

  • Manchanda, V. K., & Mohapatra, P. K. (2002). Crown ethers in the separation of actinides and lanthanides.[3][4] Radiation Physics and Chemistry, 64(5-6), 405-412.

Sources

Application

Application Notes and Protocols for the pH-Dependent Metal Extraction with 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of pH-dependent metal extraction utilizing the chelating agent 4-propionyl-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of pH-dependent metal extraction utilizing the chelating agent 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPrP). This guide offers in-depth application notes on the underlying chemical mechanisms and detailed, field-proven protocols for practical implementation.

Application Notes: The Critical Role of pH in Metal Chelation and Extraction

The selective extraction of metal ions from aqueous solutions is a cornerstone of numerous scientific and industrial processes, including hydrometallurgy, analytical chemistry, and the purification of pharmaceutical intermediates. 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPrP) is a member of the 4-acyl-pyrazolone class of chelating agents, which have demonstrated significant advantages over other extractants like β-diketones due to their high extraction efficiency at lower pH values.[1]

The Chemistry of Extraction: A Tale of Two Phases

The fundamental principle of solvent extraction with HPrP involves the distribution of a metal ion between two immiscible liquid phases: an aqueous phase containing the metal ion and an organic phase containing the HPrP extractant. The efficacy of this process is intrinsically linked to the pH of the aqueous phase, which governs the equilibrium of the chelating reaction.

HPrP is a weak acid and exists in a protonated (HL) and a deprotonated (L⁻) form. The deprotonated form is the active chelating species that coordinates with the metal ion (Mⁿ⁺) to form a neutral, hydrophobic metal-ligand complex (MLn). This complex is readily soluble in the organic phase, thus facilitating the transfer of the metal ion from the aqueous to the organic layer.

The overall extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

where "(aq)" denotes the aqueous phase and "(org)" denotes the organic phase.

As depicted in the equation, the extraction of the metal ion into the organic phase is accompanied by the release of protons into the aqueous phase. According to Le Chatelier's principle, the position of this equilibrium is highly sensitive to the hydrogen ion concentration (pH) of the aqueous phase. An increase in pH (a decrease in H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the metal-ligand complex and enhancing the extraction efficiency. Conversely, a decrease in pH will shift the equilibrium to the left, promoting the stripping of the metal ion from the organic phase back into the aqueous phase.

The parent compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, has a pKa value of 7.0.[2] The introduction of the electron-withdrawing propionyl group at the 4-position is expected to lower the pKa, making HPrP a more acidic extractant. This increased acidity allows for the extraction of metals from more acidic solutions compared to many other chelating agents.

The pH at which 50% of the metal ion is extracted (pH₅₀) is a critical parameter for characterizing the extraction efficiency of a given metal-ligand system. A lower pH₅₀ value indicates a more efficient extraction at lower pH.

Data Presentation: pH₅₀ Values for Divalent Metal Extraction

The following table summarizes the pH₅₀ values for the extraction of several divalent metal ions from an aqueous solution into a chloroform solution of various 4-acyl-3-methyl-1-phenyl-2-pyrazolin-5-ones. This data highlights the influence of the acyl group on the extraction efficiency and provides a basis for selecting appropriate pH conditions for selective metal separation.

Metal Ion4-acetyl-4-propionyl-4-butyryl-4-valeryl-4-capronyl-
Cu²⁺1.81.92.02.02.1
Ni²⁺3.63.73.83.94.0
Co²⁺3.83.94.04.14.2
Zn²⁺3.33.43.53.63.7
Cd²⁺4.54.64.74.84.9
Pb²⁺3.03.13.23.33.4

Data adapted from scientific literature. The exact values can vary depending on the experimental conditions such as the organic solvent used and the ionic strength of the aqueous phase.

Experimental Workflow and Protocols

Visualizing the Process: A Graphviz Workflow

The following diagram illustrates the general workflow for a typical solvent extraction experiment to determine the pH dependence of metal extraction with HPrP.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Metal Salt Solution) mix Combine Aqueous and Organic Phases prep_aq->mix prep_org Prepare Organic Phase (HPrP in Solvent) prep_org->mix adjust_ph Adjust pH of Aqueous Phase mix->adjust_ph equilibrate Equilibrate by Shaking adjust_ph->equilibrate separate Separate Aqueous and Organic Phases equilibrate->separate analyze_aq Analyze Metal Concentration in Aqueous Phase (e.g., AAS, ICP-OES) separate->analyze_aq calculate Calculate Distribution Ratio (D) and Extraction Percentage (%E) analyze_aq->calculate

Caption: General workflow for determining the pH dependence of metal extraction.

Protocol 1: Synthesis of 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPrP)

This protocol is adapted from a known synthetic method for 4-acyl-pyrazolones.[3]

Materials:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one

  • Dioxane (anhydrous)

  • Calcium hydroxide

  • Propionyl chloride

  • Dilute hydrochloric acid (2 N)

  • Methanol

  • Water

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 15 g of 3-methyl-1-phenyl-2-pyrazolin-5-one in 60-80 mL of warm dioxane.

  • Add 12 g of calcium hydroxide to the solution to create a suspension.

  • Add propionyl chloride dropwise to the stirred suspension over a period of 1 minute.

  • Heat the mixture to reflux and maintain for 30 minutes.

  • After reflux, pour the reaction mixture into 200 mL of 2 N hydrochloric acid to decompose the calcium complex of the product. This will cause the product to precipitate as cream-colored crystals.

  • Collect the crystals by filtration using a Büchner funnel.

  • Recrystallize the crude product from a methanol-water mixture that has been slightly acidified with hydrochloric acid to ensure complete decomposition of any remaining calcium complex.

  • Dry the purified crystals. The expected yield is approximately 50%.

Protocol 2: Determination of pH-Dependent Metal Extraction

Materials:

  • Stock solution of the metal salt of interest (e.g., CuSO₄, NiCl₂, Co(NO₃)₂) in deionized water.

  • 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPrP).

  • An immiscible organic solvent (e.g., chloroform, toluene, or kerosene).

  • Buffer solutions covering a range of pH values (e.g., pH 1 to 6).

  • Dilute HCl and NaOH for fine pH adjustment.

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal ion at a known concentration (e.g., 100 ppm) in deionized water.

    • Prepare a stock solution of HPrP at a known concentration (e.g., 0.1 M) in the chosen organic solvent.

  • Extraction Procedure:

    • In a series of separatory funnels, place a fixed volume of the aqueous metal ion solution (e.g., 20 mL).

    • To each funnel, add a fixed volume of the organic HPrP solution (e.g., 20 mL).

    • Adjust the pH of the aqueous phase in each funnel to a different value within the desired range using the buffer solutions and fine adjustment with dilute HCl or NaOH. Record the initial pH.

    • Shake the funnels vigorously for a sufficient time to reach equilibrium (e.g., 30-60 minutes). A preliminary kinetic study can determine the optimal shaking time.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the final equilibrium pH of the aqueous phase.

    • Determine the concentration of the metal ion remaining in the aqueous phase ([M]aq) using AAS or ICP-OES.

    • The concentration of the metal ion in the organic phase ([M]org) can be calculated by mass balance: [M]org = ([M]initial - [M]aq) * (Vaq / Vorg), where V is the volume of the respective phase.

  • Data Calculation:

    • Distribution Ratio (D): Calculate the distribution ratio for each pH value using the formula: D = [M]org / [M]aq.

    • Percentage Extraction (%E): Calculate the percentage of the metal extracted into the organic phase: %E = (D / (D + (Vaq / Vorg))) * 100.

  • Data Analysis:

    • Plot a graph of log(D) versus pH. The slope of the linear portion of this graph will indicate the number of HPrP molecules involved in the chelation of one metal ion.

    • Plot a graph of %E versus pH. From this graph, determine the pH₅₀, the pH at which 50% of the metal is extracted.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The reproducibility of the pH₅₀ and distribution ratio values across multiple experiments will confirm the reliability of the results. Furthermore, the linearity of the log(D) vs. pH plot provides a check on the proposed extraction mechanism. Any deviation from linearity may indicate the formation of other species in the aqueous phase, such as hydrolyzed metal ions at higher pH values.

References

  • Ehirim, A.I.C., et al. (2018). Solvent Extraction Studies of Lanthanum (III) and Vanadium (V) from Their Aqueous Solutions With Chloroform Solution of 1-Phenyl-3-Methyl-4-Butanoylpyrazol-5-one. Elixir Applied Chemistry, 121, 51468-51470. Available at: [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. Available at: [Link]

  • Rydberg, J. (1959). Solvent Extraction of Metal Chelates - II. An Investigation on some 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1890-1904. Available at: [Link]

  • Abe, K., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. Available at: [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. Available at: [Link]

  • Abe, K., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phase Separation in hPrP Solvent Extraction

This technical guide addresses the optimization of phase separation during the solvent extraction and purification of Human Prion Protein (hPrP) and related hydrophobic proteins. Note: While "HPrP" typically refers to Hu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of phase separation during the solvent extraction and purification of Human Prion Protein (hPrP) and related hydrophobic proteins.

Note: While "HPrP" typically refers to Human Prion Protein in a drug development context, this guide also addresses the critical role of solvents like Hexafluoroisopropanol (HFIP) and detergents (Triton X-114) often used in these workflows. If "HPrP" refers to the specific acylpyrazolone ligand used in metal chelation, please consult the "Small Molecule" addendum.

Executive Summary & Mechanism

Effective extraction of hPrP (Human Prion Protein) requires navigating a delicate balance between solubility and phase partitioning. Because hPrP contains a structured globular domain and a disordered N-terminal tail, it is prone to aggregation and Liquid-Liquid Phase Separation (LLPS) under stress.

Most extraction protocols utilize either Detergent Phase Partitioning (e.g., Triton X-114) or Organic Solvent Extraction (e.g., HFIP/Ethanol) . The "Phase Separation" issues users encounter typically fall into three categories:

  • Emulsification: Failure of the aqueous and organic/detergent phases to resolve.

  • Interfacial Precipitation (Rag Layer): Protein aggregation at the interface due to amphiphilic trapping.

  • Inversion/Miscibility: Failure to reach the Cloud Point (in detergent systems) or incorrect solvent ratios.

Experimental Workflow & Signaling

The following diagram illustrates the critical decision nodes in an hPrP extraction workflow where phase separation failures occur.

hPrP_Extraction_Workflow Start Crude Lysate / Homogenate Solubilization Solubilization (Sarkosyl / Triton X-114 / HFIP) Start->Solubilization Phase_Induction Induce Phase Separation (Temp Shift or Centrifugation) Solubilization->Phase_Induction Homogenize Decision_Phase Is Phase Separation Clear? Phase_Induction->Decision_Phase Success Harvest Enriched hPrP Phase Decision_Phase->Success Yes Fail_Emulsion Issue: Stable Emulsion (Action: Adjust Salt/Centrifugation) Decision_Phase->Fail_Emulsion Cloudy/Mixed Fail_RagLayer Issue: Rag Layer (Action: DNAse/Lipid Removal) Decision_Phase->Fail_RagLayer Interfacial Precipitate Fail_Miscible Issue: No Separation (Action: Check Temp/Solvent Ratio) Decision_Phase->Fail_Miscible Single Phase Fail_Emulsion->Phase_Induction Re-spin/Add Salt Fail_RagLayer->Solubilization Add Benzonase

Figure 1: Logical flow of hPrP extraction, highlighting critical checkpoints for phase separation failure.

Troubleshooting Guide (Q&A)

Category A: Emulsions and Slow Separation

Q1: My aqueous and organic phases are forming a stable emulsion and won't separate after centrifugation. How do I resolve this?

Diagnosis: This is often caused by high lipid content or insufficient ionic strength in the aqueous phase, creating a "stabilized" interface. Corrective Protocol:

  • Increase Ionic Strength: Add NaCl or KCl to the mixture (final concentration 150–300 mM). Ions compete for water molecules, decreasing the solubility of organic/detergent components (Salting-out effect) and driving phase separation.

  • Centrifugation Ramp: Instead of a fixed high speed, use a "soft start" ramp or centrifuge at a lower speed (e.g., 2,000 x g) for a longer duration (20 mins) before hitting high speed (10,000 x g). This prevents the shearing of droplets into micro-emulsions.

  • Temperature Control: If using Triton X-114, ensure the rotor is pre-warmed to >25°C (above the cloud point of ~22°C). If using HFIP/Ethanol, cooling to 4°C can sometimes sharpen the interface.

Q2: I am using Triton X-114 for hPrP enrichment, but I don't see a distinct detergent-rich phase.

Diagnosis: The temperature is likely below the Cloud Point (Tc) of the detergent, or the detergent concentration is too low. Corrective Protocol:

  • Verify Temperature: Triton X-114 requires T > 22°C to separate. Incubate the sample at 30°C or 37°C for 10 minutes prior to centrifugation.

  • Check Detergent Concentration: Ensure the final Triton X-114 concentration is >0.5% (v/v). Below the Critical Micelle Concentration (CMC), phase separation will not occur.

Category B: Interfacial Precipitation (Rag Layer)

Q3: A thick, white "rag layer" has formed between the phases. Is my hPrP lost in this layer?

Diagnosis: Yes, hPrP is likely trapped. This layer usually consists of denatured proteins, genomic DNA, and lipids. hPrP, being hydrophobic, has a high affinity for this interface. Corrective Protocol:

  • Enzymatic Digestion: Pre-treat the lysate with Benzonase or DNAse I (50 U/mL) + MgCl₂ (2 mM) for 30 mins at 37°C before adding the extraction solvent. DNA acts as a scaffold for rag layers.

  • Filtration: If the layer persists, carefully remove the top phase, then filter the interface/bottom phase through a 0.45 µm PVDF filter (low protein binding) to mechanically break the aggregates, then re-centrifuge.

  • Co-solvent Addition: Add a small volume (1-5%) of a polar solvent (e.g., Ethanol) to destabilize the protein-lipid interactions at the interface.

Category C: Solubility & Recovery

Q4: I am using HFIP (Hexafluoroisopropanol) to extract hPrP, but the protein is precipitating prematurely.

Diagnosis: HFIP is a potent solvent that induces


-helical structure but can cause aggregation if the transition to aqueous buffer is too rapid (flash precipitation).
Corrective Protocol: 
  • Evaporation Method: Do not dilute HFIP directly into water. Instead, evaporate the HFIP stream under nitrogen gas (N₂) to form a thin film, then resuspend this film in the desired aqueous buffer containing a mild detergent (e.g., 0.1% Tween-20) or chaotrope (Urea).

  • pH Adjustment: hPrP solubility is highly pH-dependent.[1] Ensure your extraction pH is away from the pI of hPrP (~9.4). Extracting at pH 4.0–5.0 or pH >10 can improve solubility during phase transfer.

Optimization Data: Salt & Solvent Effects[2]

The following table summarizes how different additives influence phase separation efficiency in hPrP protocols.

Additive / ParameterEffect on Phase SeparationMechanismRecommended Range
NaCl / KCl Promotes Increases surface tension of water; "Salts out" hydrophobic components.150 mM – 500 mM
Temperature Critical (System Dependent) Triton X-114: High Temp = Separation.Organic Solvents: Low Temp = Better density difference.Triton: 30–37°COrganics: 4°C
Benzonase Clarifies Interface Hydrolyzes DNA/RNA, reducing viscosity and rag layer formation.25 – 50 U/mL
Sucrose Stabilizes Increases density of aqueous phase, sharpening the interface.0.25 M – 0.5 M
pH Variable hPrP is most hydrophobic/prone to aggregation near pI (~9.4).pH 4.5–6.0 or pH 8.0

References

  • Liquid-liquid phase separation of full-length prion protein initiates conformational conversion in vitro. Source: Journal of Biological Chemistry (2021).[2] Relevance: Establishes the mechanism of hPrP phase separation and the role of kosmotropic salts. URL:[Link]

  • Selective Enrichment of Membrane Proteins by Partition Phase Separation. Source: National Institutes of Health (PMC). Relevance: details the Triton X-114 phase partitioning protocol used for hydrophobic proteins like hPrP. URL:[Link]

  • Human prion proteins expressed in Escherichia coli and purified by high-affinity column refolding. Source: CORE / ResearchGate. Relevance: Discusses the purification workflow and solubility challenges of recombinant hPrP. URL:[Link]

  • pH-dependent Stability and Conformation of the Recombinant Human Prion Protein PrP(90–231). Source: Journal of Biological Chemistry.[2] Relevance: Provides data on pH optimization to prevent unwanted precipitation during extraction. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Quantitative Extraction of Copper(II) with Hydroxypyridinone-Based Chelators

A Note on "HPrP": The acronym "HPrP" is not standard for a specific, widely recognized chelating agent for copper(II) extraction in the scientific literature. However, the query points to a need for detailed guidance on...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "HPrP": The acronym "HPrP" is not standard for a specific, widely recognized chelating agent for copper(II) extraction in the scientific literature. However, the query points to a need for detailed guidance on pH optimization for copper chelation. This guide will focus on a well-established and highly relevant class of chelating agents, Hydroxypyridinones (HPs) , which are known for their strong affinity for copper(II). The principles and troubleshooting steps outlined here are broadly applicable to many bidentate chelating agents that rely on a proton-exchange mechanism for metal extraction.

Introduction to Copper(II) Extraction with Hydroxypyridinone Chelators

Hydroxypyridinones (HPs) are a class of heterocyclic organic compounds that have gained significant attention for their efficacy as metal chelators.[1][2] These molecules are particularly effective at binding hard metal ions like Copper(II) (Cu²⁺) due to the presence of a hydroxyl (-OH) and a ketone (=O) group in an ortho position on the pyridinone ring.[2] This arrangement allows for the formation of a stable five-membered ring structure with the metal ion upon chelation.[3]

The extraction of Cu²⁺ from an aqueous phase into an organic phase using an HP chelator is a pH-dependent equilibrium process. The chelating agent, represented as HL (where H is the acidic proton and L is the ligand), resides in the organic phase. At the aqueous-organic interface, it releases a proton (H⁺) into the aqueous phase in exchange for a Cu²⁺ ion, forming a neutral metal-ligand complex (CuL₂) that is soluble in the organic phase. The general reaction can be described as:

2HL(org) + Cu²⁺(aq) ⇌ CuL₂(org) + 2H⁺(aq)

This equilibrium highlights the critical role of pH. According to Le Chatelier's principle, controlling the concentration of H⁺ (and thus the pH) in the aqueous phase is the primary means of driving the reaction towards the formation of the CuL₂ complex and achieving quantitative extraction.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for optimizing Cu(II) extraction with HP chelators?

The chelation and subsequent extraction of Cu(II) by HP ligands is fundamentally a proton exchange process. The HP chelator must be deprotonated to effectively bind to the Cu²⁺ ion. The pH of the aqueous solution dictates the extent of this deprotonation.

  • At low pH (acidic conditions): There is a high concentration of H⁺ ions in the aqueous phase. This excess of protons shifts the equilibrium to the left, favoring the protonated, non-chelating form of the ligand (HL) and suppressing the extraction of copper.

  • At optimal pH: The concentration of H⁺ is low enough to allow for significant deprotonation of the HP chelator, enabling the formation of the stable, neutral CuL₂ complex. This complex is hydrophobic and readily partitions into the organic phase.

  • At high pH (alkaline conditions): While deprotonation of the chelator is favored, Cu²⁺ ions may begin to precipitate as copper hydroxide (Cu(OH)₂), reducing the concentration of free Cu²⁺ available for extraction. This can lead to a decrease in extraction efficiency.

Therefore, an optimal pH range exists where the chelator is sufficiently deprotonated, and the copper remains in a soluble, extractable form.

Q2: What is the typical optimal pH range for Cu(II) extraction with HP chelators?

The optimal pH for quantitative extraction of Cu(II) can vary depending on the specific hydroxypyridinone derivative and the overall experimental conditions. However, for many HP-based systems, the optimal pH range for copper extraction is generally found to be between 3 and 7.[4] It is crucial to determine the optimal pH empirically for your specific system.

Q3: How do I prepare the aqueous phase to control the pH?

The use of a suitable buffer solution is essential for maintaining a stable pH during the extraction process. The choice of buffer is important to avoid any unintended chelation of the copper ions by the buffer components themselves. Acetate buffers (for pH 4-6) and phosphate buffers (for pH 6-8) are commonly used. It is recommended to verify that the chosen buffer does not interfere with the extraction.

Q4: Can other metal ions interfere with the extraction of Cu(II)?

Yes, other metal ions present in the sample can compete with Cu(II) for the chelating agent. The selectivity of HP chelators for Cu(II) over other divalent cations like Ni²⁺, Co²⁺, and Zn²⁺ is generally good but not absolute.[5] The degree of interference is also pH-dependent. If significant interference is expected, a preliminary analysis of the sample's composition is advisable. In some cases, masking agents can be used to selectively complex interfering ions and prevent them from reacting with the HP chelator.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Extraction Efficiency 1. Sub-optimal pH: The pH of the aqueous phase is too low or too high. 2. Insufficient Chelator Concentration: The molar ratio of chelator to copper is too low for quantitative extraction. 3. Inadequate Mixing/Contact Time: The aqueous and organic phases were not mixed vigorously enough or for a sufficient duration to reach equilibrium. 4. Precipitation of Copper: At higher pH values, Cu(OH)₂ may have precipitated.1. Perform a pH optimization study by carrying out the extraction over a range of pH values (e.g., pH 2 to 8) to determine the optimal pH for your system. Ensure your pH meter is properly calibrated. 2. Increase the concentration of the HP chelator in the organic phase. A molar excess of the chelator is typically required. 3. Increase the shaking time and/or agitation speed to ensure thorough mixing of the two phases. 4. Visually inspect the aqueous phase for any precipitate. If present, the extraction should be performed at a slightly lower pH.
Poor Phase Separation 1. Emulsion Formation: High concentrations of the chelator or other sample matrix components can lead to the formation of a stable emulsion. 2. High Agitation Speed: Excessive shaking speed can contribute to emulsion formation.1. Try centrifuging the sample to break the emulsion. 2. Reduce the agitation speed or use a gentler mixing method (e.g., wrist-action shaker). 3. The addition of a small amount of a suitable salt (e.g., NaCl) to the aqueous phase can sometimes help to break emulsions.
Inconsistent/Irreproducible Results 1. Unstable pH: The pH of the aqueous phase is not being effectively controlled and is drifting during the extraction. 2. Temperature Fluctuations: Extraction efficiency can be temperature-dependent. 3. Inaccurate Reagent Preparation: Errors in the concentration of the copper standard, chelator solution, or buffer.1. Ensure you are using a buffer with sufficient capacity to maintain the pH. Re-measure the pH of the aqueous phase after extraction to check for any significant changes. 2. Perform extractions in a temperature-controlled environment (e.g., a water bath shaker). 3. Double-check all calculations and ensure that all solutions are prepared accurately.

Experimental Protocol: pH Optimization for Cu(II) Extraction

This protocol provides a general framework for determining the optimal pH for the quantitative extraction of Cu(II) with a hydroxypyridinone-based chelator.

1. Reagent Preparation:

  • Copper(II) Standard Solution: Prepare a stock solution of Cu(II) (e.g., 1000 ppm) from a certified standard and dilute to the desired working concentration (e.g., 10 ppm) in deionized water.
  • HP Chelator Solution: Prepare a solution of the HP chelator in a suitable water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone) at a concentration that provides a molar excess relative to the copper concentration.
  • Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 8 (e.g., using acetate for pH 4-6 and phosphate for pH 6-8).

2. Extraction Procedure:

  • Pipette a known volume of the Cu(II) working solution (e.g., 10 mL) into a series of separation funnels.
  • Add a sufficient volume of the appropriate buffer solution to each funnel to achieve the target pH.
  • Add an equal volume of the HP chelator solution (e.g., 10 mL) to each separation funnel.
  • Stopper the funnels and shake vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
  • Allow the phases to separate completely.

3. Analysis:

  • Carefully separate the aqueous and organic phases.
  • Determine the concentration of Cu(II) remaining in the aqueous phase using a suitable analytical technique, such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • The concentration of Cu(II) in the organic phase can be calculated by difference or measured directly after appropriate dilution.

4. Data Analysis:

  • Calculate the percentage of extraction (%E) at each pH value using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100 Where C₀ is the initial concentration of Cu(II) in the aqueous phase and Cₐ is the concentration of Cu(II) in the aqueous phase after extraction.
  • Plot the %E versus pH to identify the optimal pH range for quantitative extraction.
Data Presentation: Effect of pH on Extraction Efficiency
pHInitial [Cu²⁺] (aq)Final [Cu²⁺] (aq)% Extraction
2.010.0 ppm8.5 ppm15%
3.010.0 ppm4.0 ppm60%
4.010.0 ppm0.5 ppm95%
5.010.0 ppm< 0.1 ppm>99%
6.010.0 ppm< 0.1 ppm>99%
7.010.0 ppm0.8 ppm92%
8.010.0 ppm2.5 ppm75%

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization of Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_extraction 2. Extraction Procedure cluster_analysis 3. Analysis & Data Processing prep_cu Prepare Cu(II) Standard Solution add_cu Aliquot Cu(II) Solution prep_cu->add_cu prep_hp Prepare HP Chelator in Organic Solvent add_hp Add HP Chelator Solution prep_hp->add_hp prep_buffer Prepare Buffer Solutions (pH 2-8) add_buffer Add Buffer to Adjust pH prep_buffer->add_buffer add_cu->add_buffer add_buffer->add_hp shake Shake to Equilibrate add_hp->shake separate Allow Phases to Separate shake->separate measure_cu Measure [Cu] in Aqueous Phase (e.g., FAAS) separate->measure_cu calc_e Calculate % Extraction measure_cu->calc_e plot Plot %E vs. pH calc_e->plot optimize Identify Optimal pH plot->optimize

Sources

Troubleshooting

Part 1: Mechanistic Insight – The Causality of Hydrolysis

Welcome to the Technical Support & Troubleshooting Center for 4-Acyl-5-Pyrazolone Ligands . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 4-Acyl-5-Pyrazolone Ligands .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. To successfully work with 4-acyl-5-pyrazolones (such as 1-phenyl-3-methyl-4-acyl-5-pyrazolone, HPMBP), you must understand the thermodynamic and kinetic vulnerabilities of the ligand framework. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your ligands during storage, liquid-liquid extraction, and metal complexation.

4-Acyl-5-pyrazolones are highly versatile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-diketone-like bidentate ligands that undergo keto-enol tautomerism, coordinating metals through oxygen and/or nitrogen donor atoms. However, the defining feature of this ligand—the acyl group at the C4 position—is also its Achilles' heel.

Why does hydrolysis occur? The cleavage of the 4-acyl group (yielding the parent 5-pyrazolone and a free carboxylic acid) is driven by nucleophilic attack on the highly electrophilic acyl carbon. This vulnerability is exacerbated under two primary conditions:

  • Alkaline Environments: High pH increases the concentration of hydroxide ions (

    
    ), which directly attack the acyl carbon via a retro-Claisen-type condensation mechanism.
    
  • Lewis Acid-Catalyzed Cleavage: When coordinated to highly Lewis acidic, high-valent metal centers (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the metal strongly polarizes the coordinated carbonyl oxygen. This drastically withdraws electron density from the acyl carbon, making it exceptionally susceptible to attack by even weak nucleophiles like trace ambient moisture. This phenomenon is well-documented in the synthesis of titanium(IV) acylpyrazolonato complexes, where uncontrolled hydrolysis leads to ligand cleavage and the formation of mixed oxo-bridged oligomers[1].

Part 2: Troubleshooting FAQs

Q1: My ligand degrades during long-term storage in solution. How should I store it to prevent degradation? A1: Never store 4-acyl-5-pyrazolones in protic or nucleophilic solvents (like ethanol or methanol) for extended periods. While they are synthesized in solvents like dioxane[2], long-term solution storage exposes them to ambient moisture and solvolysis. Actionable Fix: Isolate the ligand as a dry powder. Store it in a desiccator over anhydrous calcium sulfate or silica gel, protected from light. If a stock solution is strictly required, use anhydrous, non-nucleophilic solvents like dry dichloromethane (DCM) or toluene, and store under an inert argon atmosphere.

Q2: I observe significant ligand cleavage during the liquid-liquid extraction of lanthanides. What is going wrong? A2: Your aqueous phase pH is likely too high. While increasing the pH drives the keto-enol equilibrium toward the deprotonated enolate (favoring metal complexation), it simultaneously increases the rate of base-catalyzed hydrolysis of the acyl group. Actionable Fix: Optimize the extraction pH. For most lanthanides, a pH range of 3.5 to 5.5 is sufficient for extraction without triggering rapid hydrolysis. Additionally, consider using a bulkier acyl substituent (see Data Table below) to sterically shield the acyl carbon from


 attack.

Q3: I am synthesizing Titanium(IV) complexes, but my NMR shows free carboxylic acid and my yields are low. Why? A3: You are experiencing metal-catalyzed hydrolysis. Early transition metals like


 are highly oxophilic and Lewis acidic[1]. Even trace amounts of water in your solvent or atmospheric moisture will attack the metal-activated acyl group.
Actionable Fix: You must transition to strict Schlenk line techniques. Use rigorously dried and degassed solvents. Replace protic bases with non-nucleophilic organic bases (e.g., anhydrous triethylamine or sodium hydride) to facilitate deprotonation without introducing water.

Part 3: Substituent Effects on Hydrolytic Stability

The choice of the acyl substituent (


-group) dictates both the extraction efficiency and the hydrolytic stability of the ligand. Steric bulk and electronic effects play a causal role in preventing nucleophilic attack.

Table 1: Impact of C4-Acyl Substituents on Ligand Stability

Acyl Substituent (

)
Steric HindranceElectronic EffectHydrolytic Risk ProfileRecommended Use Case
Acetyl (

)
LowNeutralHigh (Easily attacked by nucleophiles)Short-term assays; low-valency transition metals (

,

).
Trifluoroacetyl (

)
ModerateHighly Electron-WithdrawingCritical (Highly electrophilic acyl carbon)Strictly anhydrous environments; gas chromatography applications.
Benzoyl (

)
HighConjugated (Stabilizing)Low (Steric shielding + resonance)General liquid-liquid extraction; Lanthanide/Actinide separations.
Pivaloyl (

)
Very HighElectron-DonatingVery Low (Maximum steric protection)High-valent metal complexation (

,

); harsh pH conditions.

Part 4: Self-Validating Experimental Protocol

Workflow: Anhydrous Complexation of High-Valent Metals to Prevent Ligand Cleavage

This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that hydrolysis has not occurred before proceeding to the next step.

Step 1: Rigorous Ligand Desiccation

  • Dissolve the synthesized 4-acyl-5-pyrazolone in anhydrous toluene.

  • Perform an azeotropic distillation using a Dean-Stark apparatus to remove trace lattice water (often present if the ligand was recrystallized from aqueous ethanol).

  • Validation: The distillation is complete when the vapor temperature reaches exactly 110.6°C (boiling point of pure toluene) and no further water collects in the trap.

Step 2: Deprotonation with a Non-Nucleophilic Base

  • Transfer the dry ligand solution to a Schlenk flask under Argon.

  • Add 1.05 equivalents of anhydrous Triethylamine (

    
    ) or Sodium Hydride (
    
    
    
    ) at 0°C. Do not use
    
    
    or
    
    
    , as they generate water upon deprotonation.
  • Validation: If using

    
    , the cessation of hydrogen gas (
    
    
    
    ) bubbling validates complete deprotonation. The solution will typically shift to a deeper yellow color, indicating enolate formation.

Step 3: Metal Addition and Complexation

  • Slowly add the metal precursor (e.g.,

    
     or 
    
    
    
    ) dropwise via syringe.
  • Stir at room temperature for 4 hours.

  • Validation (FTIR Check): Take a small aliquot, evaporate the solvent, and run an ATR-FTIR. The disappearance of the broad enolic

    
     band at ~3400 
    
    
    
    and the shift of the
    
    
    band to lower frequencies (~1590
    
    
    ) confirms successful, intact coordination[3]. If a sharp band appears at ~1700-1720
    
    
    , ligand cleavage (free carboxylic acid) has occurred.

Part 5: Workflow Visualization

The following diagram maps the critical decision points and causal pathways in preventing hydrolysis during metal complexation.

G Start 4-Acyl-5-Pyrazolone Ligand Condition Reaction Environment? Start->Condition Aqueous Aqueous / Protic Base (e.g., NaOH, H2O) Condition->Aqueous Standard Protocol Anhydrous Anhydrous / Non-Nucleophilic Base (e.g., NaH, NEt3) Condition->Anhydrous Optimized Protocol MetalAdd_Aq Add High-Valent Metal (Ti, Zr, U) Aqueous->MetalAdd_Aq MetalAdd_An Add High-Valent Metal (Ti, Zr, U) Anhydrous->MetalAdd_An Hydrolysis Nucleophilic Attack on Acyl Carbon (Hydrolysis / Cleavage) MetalAdd_Aq->Hydrolysis Metal polarizes C=O, OH- / H2O attacks Success Stable O,O-Chelated Metal Complex MetalAdd_An->Success Steric shielding & Absence of nucleophiles Degradation 5-Pyrazolone + Free Carboxylic Acid Hydrolysis->Degradation

Fig 1: Mechanistic workflow demonstrating the causal pathways of 4-acyl-5-pyrazolone hydrolysis vs. stable complexation.

References

  • Marchetti, F., Pettinari, C., et al. "Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications." Coordination Chemistry Reviews, 2005. Available at:[Link]

  • Pettinari, C., Marchetti, F., et al. "(4‐Acyl‐5‐pyrazolonato)titanium Derivatives: Oligomerization, Hydrolysis, Voltammetry, and DFT Study." European Journal of Inorganic Chemistry, 2003. Available at:[Link]

  • Idemudia, O. G., et al. "Spectroscopic and Biological Investigations of 4-[(1E)-N-(2-aminophenyl) ethanimidoyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol..." RSIS International, 2025. Available at:[Link]

  • Kannappan, S., et al. "Synthesis, Covalency Sequence, and Crystal Features of Pentagonal Uranyl Acylpyrazolone Complexes..." ACS Omega, 2022. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Metal-HPrP Complexes in Non-Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-prion protein (HPrP) complexes. This guide is designed to provide in-depth troubleshooting for a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-prion protein (HPrP) complexes. This guide is designed to provide in-depth troubleshooting for a common and critical challenge: the poor solubility of these complexes in non-polar solvents. Achieving stable and soluble preparations is paramount for a wide range of analytical techniques and for the development of potential therapeutics. This resource provides practical, experience-driven advice to navigate these complexities.

Section 1: Understanding the Core Problem: Why Do Metal-HPrP Complexes Resist Solubilization in Non-Polar Solvents?

The human prion protein (HPrP) is a glycoprotein that, in its native state, is soluble in aqueous environments. However, its interaction with metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe³⁺), can induce conformational changes and promote aggregation.[1][2][3] These metal-induced aggregates often exhibit increased hydrophobicity, leading to their insolubility in polar solvents and a strong tendency to precipitate out of solution. When attempting to transfer these complexes into non-polar (organic) solvents, this issue is significantly exacerbated.

The fundamental challenge lies in the amphipathic nature of proteins. While HPrP has hydrophobic regions, its surface is predominantly hydrophilic, favoring interactions with water. Non-polar solvents lack the ability to form the hydrogen bonds necessary to keep the protein's hydrophilic surfaces solvated, leading to protein denaturation and aggregation. The chelation of metal ions can further alter the protein's surface charge and conformation, often exposing hydrophobic patches that drive aggregation.[4]

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common questions and provides initial troubleshooting steps for researchers encountering solubility issues with metal-HPrP complexes in non-polar solvents.

FAQ 1: My metal-HPrP complex immediately precipitates when I introduce a non-polar solvent. What is the most likely cause?

  • Immediate precipitation is a classic sign of a drastic change in solvent polarity that the protein cannot tolerate. Non-polar solvents strip the hydration shell from the protein, leading to the exposure of hydrophobic residues and subsequent rapid aggregation. The metal ion in your complex may also be exacerbating this effect by promoting a more aggregation-prone conformation.

FAQ 2: I've managed to get my complex into a non-polar solvent using reverse micelles, but it's not stable and precipitates over time. What can I do?

  • Instability in a reverse micelle system often points to a suboptimal formulation. The size and charge of the reverse micelles, the water-to-surfactant ratio (w₀), and the choice of surfactant and organic solvent are all critical parameters.[5][6] An imbalance in these can lead to the protein not being adequately encapsulated, resulting in eventual aggregation and precipitation.

FAQ 3: Can the type of metal ion influence the solubility of the HPrP complex in non-polar solvents?

  • Absolutely. Different metal ions bind to HPrP with varying affinities and can induce distinct conformational changes.[1][2] For instance, Mn²⁺ has been shown to have a strong pro-aggregatory effect on PrP.[1] The coordination chemistry of the metal ion with the protein will dictate the final structure and surface properties of the complex, thereby influencing its solubility.

FAQ 4: How does pH affect the solubility of my metal-HPrP complex?

  • pH is a critical factor. It influences the protonation state of amino acid residues in HPrP, which in turn affects metal binding and overall protein conformation.[7][8][9] Deviations from the optimal pH for your specific metal-HPrP complex can lead to instability and reduced solubility. For instance, low pH can promote the misfolding and aggregation of PrP.[9]

FAQ 5: Are there any additives I can use to improve the solubility of my complex in non-polar solvents?

  • Yes, several additives can be beneficial. The most common approach is the use of surfactants to create reverse micelles.[5][10] Co-solvents with intermediate polarity can sometimes be used in small amounts to create a more favorable environment. However, care must be taken as these can also denature the protein.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming solubility challenges.

Guide 1: Optimizing Solubilization with Reverse Micelles

Reverse micelles are nanometer-sized water droplets stabilized by surfactants in a non-polar solvent.[5] They can encapsulate proteins, providing a micro-aqueous environment that maintains their native conformation while allowing for their dispersion in an organic phase.

Core Principle: The key to successful solubilization with reverse micelles is to create a stable microenvironment for the metal-HPrP complex. This involves a careful selection of the surfactant, organic solvent, and the water-to-surfactant ratio (w₀).

Troubleshooting Workflow:

Caption: Workflow for optimizing reverse micelle solubilization.

Step-by-Step Protocol:

  • Surfactant Selection:

    • Anionic Surfactants (e.g., AOT - Sodium bis(2-ethylhexyl) sulfosuccinate): Often a good starting point due to their ability to form stable reverse micelles in a variety of non-polar solvents.

    • Cationic Surfactants (e.g., CTAB - Cetyl trimethylammonium bromide): Can be effective, but their interaction with the charged residues of the protein needs to be considered.

    • Non-ionic Surfactants (e.g., Triton X-100, Brij series): Generally milder and less likely to denature the protein.[11]

  • Choice of Non-Polar Solvent:

    • Isooctane and Heptane: Commonly used with AOT.

    • Cyclohexane and Hexane: Also viable options.

    • The choice of solvent can influence the size and shape of the reverse micelles.

  • Preparation of the Reverse Micelle Solution:

    • Dissolve the chosen surfactant in the non-polar solvent to the desired concentration (typically in the range of 50-200 mM).

    • Add a small, precise volume of an aqueous buffer containing your purified metal-HPrP complex. The buffer should be at a pH that ensures the stability of your complex.

  • Controlling the Water-to-Surfactant Ratio (w₀):

    • w₀ = [H₂O] / [Surfactant]

    • This ratio is a critical determinant of the size of the water pool within the reverse micelle.[5]

    • Start with a low w₀ (e.g., 5-10) and gradually increase it. The optimal w₀ will be one where the water pool is just large enough to accommodate the metal-HPrP complex without being excessively large, which can lead to instability.

  • Assessing Solubilization and Stability:

    • After mixing, the solution should be clear and optically transparent.

    • Use techniques like Dynamic Light Scattering (DLS) to measure the size of the reverse micelles and confirm the encapsulation of your complex.

    • Monitor the solution over time for any signs of precipitation or aggregation.

Data Presentation: Surfactant and Solvent Compatibility

SurfactantCommon Non-Polar SolventsTypical w₀ RangeConsiderations
AOTIsooctane, Heptane5 - 20Forms well-defined reverse micelles.
CTABChloroform, Hexane5 - 15Potential for stronger protein-surfactant interactions.
Triton X-100Cyclohexane, Toluene2 - 10Milder, but may form less stable micelles.
Guide 2: The Critical Role of pH, Ionic Strength, and Buffers

The physicochemical properties of the aqueous buffer from which the metal-HPrP complex is transferred are crucial for its stability in the non-polar environment.

Core Principle: The pH and ionic strength of the aqueous phase directly impact the charge, conformation, and stability of the metal-HPrP complex.[12][13][14][15] Maintaining an optimal buffer environment is essential before and during the transfer to a non-polar solvent.

Troubleshooting Logical Relationships:

G cluster_0 Aqueous Phase Parameters cluster_1 Protein Properties cluster_2 Outcome pH pH SurfaceCharge Surface Charge pH->SurfaceCharge MetalBinding Metal Binding pH->MetalBinding IonicStrength Ionic Strength IonicStrength->SurfaceCharge BufferType Buffer Type BufferType->MetalBinding Solubility Solubility in Non-Polar Solvent SurfaceCharge->Solubility Conformation Conformation Conformation->Solubility MetalBinding->Conformation

Caption: Interplay of aqueous phase parameters on solubility.

Step-by-Step Protocol for Optimization:

  • pH Screening:

    • The binding of metal ions like Cu²⁺ to HPrP is highly pH-dependent.[7][8]

    • Experimentally determine the optimal pH for the stability of your specific metal-HPrP complex in an aqueous buffer. This can be done using techniques like circular dichroism (CD) spectroscopy to monitor protein conformation.

    • Generally, a pH range of 6.5-7.5 is a good starting point for many metal-HPrP complexes.

  • Ionic Strength Adjustment:

    • Ionic strength can influence protein solubility through a phenomenon known as "salting in" at low concentrations and "salting out" at high concentrations.[16]

    • For transferring to non-polar solvents via reverse micelles, a low to moderate ionic strength (e.g., 10-50 mM salt) in the aqueous phase is often beneficial. High salt concentrations can destabilize the reverse micelles.

  • Buffer Selection:

    • Choose a buffer that does not chelate the metal ion of interest. For example, Tris buffer can compete for Cu²⁺ binding with HPrP.[7]

    • Good buffer choices include HEPES, MOPS, and phosphate buffers, but their compatibility with the specific metal ion should always be verified.

Section 4: Advanced Strategies and Considerations

For particularly challenging metal-HPrP complexes, more advanced techniques may be required.

  • Use of Co-solvents: In some cases, the addition of a small percentage of a polar, aprotic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the non-polar solvent can improve solubility.[17] However, this must be done with extreme caution as these solvents can also denature the protein.

  • Detergent-Based Solubilization: While more common for membrane proteins, detergents can be used to solubilize aggregated proteins.[18][19][20] Non-ionic or zwitterionic detergents are preferred as they are less likely to cause denaturation.[11][18] The detergent would need to be compatible with the subsequent non-polar solvent system.

  • Solvent Exchange: A gradual solvent exchange from an aqueous to a non-polar environment, for instance, through dialysis against a series of solvent mixtures with decreasing polarity, can sometimes prevent the "shock" of a sudden solvent change.

Section 5: Experimental Protocols

Protocol 1: General Method for Solubilization of a Cu²⁺-HPrP Complex in Isooctane using AOT Reverse Micelles
  • Preparation of Stock Solutions:

    • AOT/Isooctane: Prepare a 100 mM solution of AOT in isooctane.

    • Cu²⁺-HPrP Complex: Purify the HPrP and form the complex with CuSO₄ in a 10 mM HEPES buffer at pH 7.0, containing 20 mM NaCl. The final protein concentration should be around 1 mg/mL.

  • Solubilization Procedure:

    • In a glass vial, add 1 mL of the 100 mM AOT/isooctane solution.

    • To this, add 18 µL of the aqueous Cu²⁺-HPrP complex solution. This will result in a w₀ of 10.

    • Vortex the mixture vigorously for 1-2 minutes until the solution becomes clear and homogenous.

  • Characterization:

    • Confirm the clarity of the solution by measuring its absorbance at 350 nm. A low absorbance indicates successful solubilization without significant aggregation.

    • Use UV-Vis spectroscopy to confirm the presence of the Cu²⁺-HPrP complex in the reverse micelle solution.[21][22]

    • (Optional) Use Dynamic Light Scattering (DLS) to determine the size of the reverse micelles.

References

  • Pires, M. J., & Aires-Barros, M. R. (2001). Reverse micelles and protein biotechnology. PubMed, 18(3), 227-36. Retrieved from [Link]

  • Detergent Purification of Membrane Proteins. (2023, April 30). JoVE. Retrieved from [Link]

  • The Use of Detergents to Purify Membrane Proteins. (2016, April 1). PubMed. Retrieved from [Link]

  • Changing the solvent accessibility of the prion protein disulfide bond markedly influences its trafficking and effect on cell function. (2010, May 13). PubMed. Retrieved from [Link]

  • Protein Extraction Using Reverse Micelles. (n.d.). Scilit. Retrieved from [Link]

  • Solvent Microenvironments and Copper Binding Alters the Conformation and Toxicity of a Prion Fragment. (2013, December 27). Semantic Scholar. Retrieved from [Link]

  • Giese, A., Levin, J., Bertsch, U., & Kretzschmar, H. (2004). Effect of metal ions on de novo aggregation of full-length prion protein. Biochemical and Biophysical Research Communications, 320(4), 1240-1246. Retrieved from [Link]

  • Reversed Micellar Extraction of Proteins. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • Effects of Ionic Liquids on Metalloproteins. (2021, January 19). PMC. Retrieved from [Link]

  • UNDERSTANDING EFFECT OF IONIC LIQUID ON METALLOPROTEINS: LACCASE AND AZURIN. (2022, November 28). Rowan Digital Works. Retrieved from [Link]

  • The use of Reverse Micelles in Downstream Processing of Biotechnological Products. (n.d.). arXiv. Retrieved from [Link]

  • Viles, J. H., Cohen, F. E., Prusiner, S. B., Goodin, D. B., Wright, P. E., & Dyson, H. J. (1999). Copper binding to the prion protein: structural implications of four identical cooperative binding sites. Proceedings of the National Academy of Sciences, 96(5), 2042-2047. Retrieved from [Link]

  • Stella, R., & Benetti, F. (2018). Metal Dyshomeostasis and Their Pathological Role in Prion and Prion-Like Diseases: The Basis for a Nutritional Approach. Frontiers in Neuroscience, 12, 75. Retrieved from [Link]

  • The Cis Interaction of the Prion Protein Is Stabilized by C-Terminal Histidines and Adapts to Changes in pH and Copper Levels. (n.d.). eScholarship.org. Retrieved from [Link]

  • Mechanisms of protein solubilization in reverse micelles. (1990). PubMed. Retrieved from [Link]

  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022, September 28). Frontiers. Retrieved from [Link]

  • The Effects of Neuro-metals on Prion Disease Formation. (n.d.). Digital Commons @ Assumption University. Retrieved from [Link]

  • Prion protein dynamics before aggregation. (2017, March 20). PNAS. Retrieved from [Link]

  • Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. (2019, December 24). RSC Publishing. Retrieved from [Link]

  • Copper and the Prion Protein: Methods, Structures, Function, and Disease. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanisms of Prion Protein Aggregation. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper and the Prion Protein: Methods, Structures, Function, and Disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-dependent precipitation of prion protein. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of pH on the Human Prion Protein: Insights into the Early Steps of Misfolding. (n.d.). Biophysical Journal. Retrieved from [Link]

  • Nanopore analysis of the interaction of metal ions with prion proteins and peptides. (2010, April 15). Canadian Journal of Chemistry. Retrieved from [Link]

  • Interplay of pH and Binding of Multivalent Metal Ions: Charge Inversion and Reentrant Condensation in Protein Solutions. (2013, April 15). ACS Publications. Retrieved from [Link]

  • Why low ionic strength enhances protein solubility, while high ionic strength reduces it? (2017, April 29). ResearchGate. Retrieved from [Link]

  • Location and properties of metal-binding sites on the human prion protein. (n.d.). PNAS. Retrieved from [Link]

  • Metalloproteomics: principles, challenges and applications to neurodegeneration. (2013, July 18). PMC. Retrieved from [Link]

  • The Solubility of Proteins in Organic Solvents. (n.d.). SciSpace. Retrieved from [Link]

  • Electron crystallography of the scrapie prion protein complexed with heavy metals. (n.d.). PMC. Retrieved from [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS. (n.d.). ResearchGate. Retrieved from [Link]

  • Metalloproteomics: Principles, challenges, and applications to neurodegeneration. (2025, August 9). Frontiers. Retrieved from [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Membrane Protein Solubilization Protocol with Polymers. (n.d.). Cube Biotech. Retrieved from [Link]

  • Protocol for investigating phase transition of prion-like proteins in vitro with concentration variation. (2025, June 20). PMC. Retrieved from [Link]

  • Chemical methods to stabilize segments of metalloproteins in the form of peptides. (n.d.). PMC. Retrieved from [Link]

  • Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. (n.d.). RSC Publishing. Retrieved from [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Modeling Solubility of Metal Complexes in Non-Aqueous Media from First Principle Calculations: Application to Redox Flow Cell. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. (2021, July 7). PMC. Retrieved from [Link]

  • Metal Ions Bound to Prion Protein Affect its Interaction with Plasminogen Activation System. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • An Overview on the Recent Advances in Alternative Solvents as Stabilizers of Proteins and Enzymes. (n.d.). MDPI. Retrieved from [Link]

  • Molecular interactions and solubility of polar nonelectrolytes in nonpolar solvents. (n.d.). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Minimizing Third Phase Formation in Pyrazolone Extraction Systems

Technical Support Center: Troubleshooting & Optimization Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) and related acylpyrazolone syst...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) and related acylpyrazolone systems.

Core Directive: The Mechanism of Failure

In pyrazolone-based solvent extraction (e.g., HPMBP), third phase formation is not a random anomaly; it is a thermodynamic inevitability when the Limiting Organic Concentration (LOC) is exceeded.

The mechanism is driven by Reverse Micelle Aggregation .

  • Complexation: HPMBP forms neutral metal complexes (e.g.,

    
    ) that are lipophilic but contain polar cores (often hydrated or coordinated with nitrate).
    
  • Aggregation: In non-polar diluents (like n-dodecane or kerosene), these complexes self-assemble into reverse micelles to shield their polar cores.

  • Phase Splitting: When the concentration of these micelles increases, attractive van der Waals forces between the cores overcome the entropic dispersion forces. The organic phase splits into a diluent-rich light phase and a metal-rich heavy phase (Third Phase) .[1][2]

Troubleshooting Guide (Q&A)
Q1: I observe a third phase immediately upon phase separation. Is my extractant concentration too high?

Diagnosis: Likely Metal Loading excess, not just extractant concentration. Causality: High extractant concentration (


) actually increases the solubility of the metal complex up to a point. However, if the metal concentration in the aqueous phase is high, you generate a high concentration of the metal-ligand complex (

) in the organic phase. Solution:
  • Immediate Fix: Decrease the Aqueous-to-Organic (A/O) volume ratio. This spreads the metal load over a larger volume of organic phase, keeping

    
    .
    
  • Systemic Fix: Increase the concentration of the phase modifier (see Q3).

Q2: I am using n-dodecane as a diluent. Why is the system unstable even at low loading?

Diagnosis: Diluent Incompatibility . Causality: Aliphatic hydrocarbons (dodecane, hexane) have low polarizability and cannot effectively solvate the aromatic rings of the HPMBP-metal complex. This forces the complexes to aggregate at much lower concentrations compared to aromatic diluents. Solution:

  • Switch Diluent: If process constraints allow, switch to Toluene or Xylene . The

    
    -
    
    
    
    interactions between the aromatic diluent and the pyrazolone ring significantly increase the LOC.
  • Compromise: If aliphatic diluents are mandatory (e.g., for radiolytic stability), you must use a phase modifier (TBP or Octanol).

Q3: Which modifier is better: TBP (Tri-n-butyl phosphate) or Octanol?

Analysis: It depends on your objective (Synergism vs. Solvation).

  • TBP (Synergist & Modifier): TBP acts as a Lewis base, displacing water molecules from the inner coordination sphere of the metal (

    
    ). This makes the complex more hydrophobic and prevents hydration-induced aggregation. Warning:  TBP also increases extraction efficiency (synergism), which might inadvertently increase metal loading and trigger a third phase if not balanced.
    
  • Octanol (Modifier only): Long-chain alcohols act primarily by modifying the polarity of the bulk solvent and inserting themselves into the reverse micelle interface (co-surfactant effect). They are safer if you do not want to alter the extraction thermodynamics significantly.

Q4: How does temperature affect the third phase boundary?

Diagnosis: Entropic Stabilization . Causality: Third phase formation is generally exothermic (driven by enthalpy of aggregation). Increasing temperature increases the entropic penalty of ordering molecules into a dense third phase. Solution: Operate at higher temperatures (e.g., 40°C vs. 25°C). This often shifts the LOC to a higher value, resolving marginal phase splitting issues.

Experimental Protocols
Protocol A: Determination of Limiting Organic Concentration (LOC)

Use this self-validating protocol to define the "Safe Operating Window" for your specific metal/extractant/diluent system.

Reagents:

  • Organic Phase: 0.1 M HPMBP in Dodecane (pre-equilibrated).

  • Aqueous Phase: Metal stock solution (e.g., 0.1 M Nd(NO3)3), pH adjusted to 3.0.

Workflow:

  • Preparation: Prepare 5 separate vials with increasing A/O phase ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).

  • Equilibration: Shake vigorously for 30 minutes at 25°C.

  • Observation (The "Cloud Point"):

    • Centrifuge the samples.[3][4][5]

    • Shine a laser pointer (red or green) through the organic phase.

    • Pass: Clear beam path.

    • Fail: Beam scattering (Tyndall effect) or visible heavy layer at the bottom.

  • Quantification:

    • For the last "Pass" sample and first "Fail" sample, separate the phases.

    • Measure the metal concentration in the organic phase (via ICP-OES after stripping).

    • The LOC is the metal concentration in the organic phase just prior to splitting.

Protocol B: Modifier Optimization (Minimum Effective Concentration)

Goal: Minimize modifier use to prevent downstream stripping issues.

Workflow:

  • Set Baseline: Create a system that intentionally forms a third phase (e.g., high metal loading in pure dodecane).

  • Titration: Add TBP or Octanol in 2% v/v increments to the heterogeneous mixture.

  • Equilibration: Vortex for 5 minutes after each addition.

  • Endpoint: The point where the third phase disappears and the organic phase becomes a single, clear homogeneous layer.

  • Safety Factor: Add +20% to this concentration for the final process formulation.

Data Presentation
Table 1: Effect of Diluent on Third Phase Stability (Representative Trend)

Data synthesized from general solvent extraction behavior of acylpyrazolones.

Diluent TypePolaritySolubility Parameter (

)
LOC (Relative Stability)Recommended For
n-Dodecane Non-polar16.0 MPa

Low (Prone to splitting)Industrial/Nuclear (requires modifier)
Kerosene Non-polar~16.5 MPa

Low-Medium Industrial (requires modifier)
Chloroform Polar19.0 MPa

High Lab Scale / Analytical
Toluene Aromatic18.2 MPa

Very High Lab Scale / High Loading
Table 2: Modifier Selection Matrix
ModifierMechanismImpact on Extraction (D)Risk
TBP Inner-sphere coordination (Synergist)Increases D significantlyCan make back-extraction (stripping) difficult.
TOPO Strong Inner-sphere coordinationIncreases D drasticallyVery hard to strip; use only if necessary.
Octanol Outer-sphere / Co-solventMinimal changeCan lower D slightly; may increase viscosity.
Isodecanol Outer-sphere / Co-solventMinimal changeGood balance of solubility and viscosity.
Visualizations (Graphviz)
Diagram 1: Molecular Mechanism of Third Phase Formation

This diagram illustrates the transition from stable monomers to the unstable third phase.

ThirdPhaseMechanism AqueousMetal Aqueous Metal Ion (M³⁺) Complex Extracted Complex (M(PMBP)₃) AqueousMetal->Complex Extraction Extractant Organic Extractant (HPMBP) Extractant->Complex Chelation Micelle Reverse Micelle (Aggregated Species) Complex->Micelle High Loading (> LOC) ThirdPhase THIRD PHASE (Phase Split) Micelle->ThirdPhase Van der Waals Attraction Modifier Phase Modifier (TBP/Octanol) Modifier->Micelle Prevents Aggregation (Steric/Polar Stabilization)

Caption: Progression from extraction to phase splitting. The modifier intervenes at the micelle stage to prevent critical aggregation.

Diagram 2: Troubleshooting Decision Tree

A logical workflow for resolving phase instability in the lab.

TroubleshootingTree Start Issue: Third Phase Observed CheckLoading Check Metal Loading (Is [M]org > LOC?) Start->CheckLoading CheckDiluent Check Diluent Type CheckLoading->CheckDiluent No (Low Load) ActionReduce Action: Reduce O/A Ratio or Feed Concentration CheckLoading->ActionReduce Yes (High Load) CheckModifier Check Modifier CheckDiluent->CheckModifier Using Aromatic ActionDiluent Action: Switch to Toluene/Benzene CheckDiluent->ActionDiluent Using Aliphatic ActionModifier Action: Add TBP (5-10%) or Octanol (10-20%) CheckModifier->ActionModifier None Present ActionTemp Action: Increase Temperature (e.g., to 40°C) CheckModifier->ActionTemp Modifier Present

Caption: Step-by-step logic for diagnosing and fixing third phase formation in real-time.

References
  • Turanov, A. N., et al. (2020). "Synergistic Solvent Extraction of Lanthanides(III) with Mixtures of 4-Benzoyl-3-Methyl-1-Phenyl-5-Pyrazolone and Phosphoryl-Containing Podands." Acta Chimica Slovenica. Link

  • Swami, K. R., et al. (2019). "Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides." Solvent Extraction and Ion Exchange. Link

  • Ellis, R. J., et al. (2019). "Reimagining Third Phase Formation as the Miscibility Gap of a Molecular Solution." ChemRxiv. Link

  • El Maangar, A., et al. (2022). "Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety." Comptes Rendus. Chimie. Link

  • Rao, P. R. V., & Kolarik, Z. (1996). "A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants." Solvent Extraction and Ion Exchange.

Sources

Optimization

Technical Support Center: 4-Propionyl Pyrazolone Complex Engineering

Topic: Overcoming Steric Hindrance in 4-Propionyl Pyrazolone Complexes Ticket ID: TCH-PYRZ-4PR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Hub: Troubleshooting & FAQs Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Propionyl Pyrazolone Complexes Ticket ID: TCH-PYRZ-4PR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Troubleshooting & FAQs

Welcome to the technical support hub for high-performance coordination chemistry. You are likely encountering difficulties synthesizing or stabilizing metal complexes with 1-phenyl-3-methyl-4-propionyl-5-pyrazolone (HPMPrP) .

While the propionyl group (–CH₂CH₃) offers a "Goldilocks" balance between the solubility of alkyl chains and the crystallization potential of aryl groups, its ethyl tail introduces specific steric vectors that can destabilize coordination spheres, particularly with smaller transition metals (Ni²⁺, Cu²⁺) or crowded Lanthanide (Ln³⁺) centers.[1][2]

Common Issues & Solutions

Q1: My reaction yields are consistently low (<30%), and I recover unreacted ligand. Is the propionyl group preventing coordination?

  • Diagnosis: This is likely a kinetic barrier rather than thermodynamic instability. The ethyl group on the propionyl moiety can freely rotate, creating a "sweeping cone" of steric bulk that shields the O,O-donor site.[1]

  • The Fix: Switch from a passive reflux to a pH-controlled homogeneous precipitation .

    • Why? Deprotonating the ligand before metal addition locks it into the enolate form, planarizing the O-C-C-C-O chelate ring and reducing the entropic penalty of binding.[1]

    • Protocol Adjustment: Dissolve HPMPrP in EtOH/Dioxane, add 1.05 eq of NaOH (aq), stir for 15 mins before adding the metal salt dropwise.

Q2: I am trying to synthesize a homoleptic Ln(PMPrP)₃ complex, but I keep getting hydrated species [Ln(PMPrP)₃(H₂O)₂] that degrade over time.

  • Diagnosis: Steric Saturation Failure. The propionyl group is not bulky enough to fully shield the large Ln³⁺ ion from solvent attack (unlike a tert-butyl or benzoyl group might).

  • The Fix: Employ the Synergistic Effect . You must displace the water molecules with a neutral, rigid co-ligand that locks the geometry.[1]

    • Recommendation: Add 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy) to the reaction mixture (1:1 ratio with Metal).[1][2] These ligands form a "cap" that protects the metal center where the propionyl groups cannot reach.[1]

Q3: My copper(II) complexes are precipitating as amorphous solids instead of crystals.

  • Diagnosis: Packing inefficiency. The ethyl chain of the propionyl group adds flexibility (degrees of freedom) that disrupts the ordered π-π stacking often seen with 4-benzoyl derivatives.

  • The Fix: Use a Solvothermal Recrystallization approach with a solvent that can intercalate.

    • Solvent System: Switch to MeOH/CHCl₃ (1:1).[1][2] The chloroform helps solubilize the hydrophobic phenyl/ethyl regions, while methanol coordinates transiently to guide crystal growth.[1]

Q4: The ligand itself degrades during synthesis (Jensen Method).

  • Diagnosis: Acyl hydrolysis. The propionyl chloride is more susceptible to hydrolysis than benzoyl chloride if the reaction medium contains moisture.[1]

  • The Fix: Ensure strictly anhydrous conditions for the acylation step.[1] Use Ca(OH)₂ as the base in dry dioxane.[1][2] The calcium ion forms a temporary chelate that protects the newly formed 4-acyl bond from nucleophilic attack.

Experimental Protocols

Protocol A: Optimized Synthesis of HPMPrP Ligand (Modified Jensen Method)

Objective: Synthesize high-purity 4-propionyl ligand with minimal side products.[2]

  • Setup: 3-neck round bottom flask, N₂ atmosphere, mechanical stirrer.

  • Dissolution: Dissolve 1-phenyl-3-methyl-5-pyrazolone (17.4 g, 0.1 mol) in dry 1,4-dioxane (75 mL) with gentle heating.

  • Base Addition: Add Ca(OH)₂ (14.8 g, 0.2 mol) . The suspension will thicken; ensure vigorous stirring.

  • Acylation (Critical Step): Add Propionyl Chloride (9.5 mL, 0.11 mol) dropwise over 30 minutes. Do not let temperature exceed 60°C.

    • Technical Note: The Ca²⁺ ion acts as a template, coordinating the pyrazolone enolate and directing the acyl group to the 4-position via a cyclic transition state.[1]

  • Hydrolysis: Pour the thick paste into 2M HCl (200 mL) containing crushed ice. Stir for 1 hour to decompose the Calcium complex.

  • Purification: Recrystallize the resulting precipitate from Aqueous Ethanol (70%) .

    • Yield Target: >75%.[3][4][5][6]

Protocol B: Synthesis of Sterically Stabilized Ln(III) Complex

Objective: Overcome steric gaps in Lanthanide coordination spheres.

  • Ligand Prep: Dissolve HPMPrP (3 mmol) in Ethanol (20 mL) . Add NaOH (3 mmol) (1M aq solution).

  • Synergist Addition: Add 1,10-Phenanthroline (1 mmol) dissolved in minimal ethanol. Stir for 10 min.

  • Metallation: Add Ln(NO₃)₃·xH₂O (1 mmol) (dissolved in 5 mL water) dropwise.[1][2]

  • Reflux: Heat to 60°C for 2 hours. A precipitate should form.[6]

  • Isolation: Filter hot, wash with cold ethanol, then ether.

Technical Data: Steric & Structural Parameters

The following table highlights why the propionyl group requires specific handling compared to other common acyl substituents.

Ligand Substituent (R)Cone Angle (Est.)[1][2]Flex/RigidityHydrophobicity (LogP)Coordination Risk
Acetyl (-CH₃) ~100°RigidLowOligomerization: Not bulky enough to prevent bridging.[2]
Propionyl (-CH₂CH₃) ~115° Flexible Medium Steric Sweep: Ethyl rotation can block incoming ligands kinetically but fails to shield thermodynamically.[2]
Benzoyl (-Ph) ~140°RigidHighPacking: Good π-stacking, but can cause steric clash in homoleptic complexes.[2]

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for optimizing your complexation reaction based on the metal center's ionic radius and the observed steric failure mode.

G Start Start: Metal Complexation (Ligand: HPMPrP) MetalCheck Check Metal Ionic Radius Start->MetalCheck SmallMetal Small Radius (e.g., Cu, Ni) < 80 pm MetalCheck->SmallMetal d-block LargeMetal Large Radius (e.g., La, Eu) > 90 pm MetalCheck->LargeMetal f-block Problem1 Issue: Square Planar Distortion? (Steric clash of Ethyl tails) SmallMetal->Problem1 Problem2 Issue: Coordination Sphere Gaps? (Water attack / Hydrolysis) LargeMetal->Problem2 Solution1 Solvent Tuning: Use MeOH/CHCl3 to solvate ethyl chain Problem1->Solution1 Planarize Solution2 Synergistic Ligand: Add Phen/Bipy to cap coordination Problem2->Solution2 Saturate Result Optimized Monomeric Complex Solution1->Result Solution2->Result

Figure 1: Decision tree for overcoming steric-induced instability in 4-propionyl pyrazolone complexes.

References

  • Jensen, B. S. (1959).[1][2][7][8] The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.[1][2][7]

  • Pettinari, C., et al. (2004).[1][2] Acylpyrazolone ligands: Synthesis, structures, and metal coordination chemistry. Coordination Chemistry Reviews. (Standard field reference for acylpyrazolone coordination modes).

  • Uzoukwu, B. A., et al. (1998).[1][2] Synthesis and characterization of 4-propionyl-3-methyl-1-phenylpyrazol-5-one complexes of some divalent metal ions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.[9][10] [1][2]

  • Li, X., et al. (2015).[1][2] Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide. Acta Crystallographica Section E.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Jensen Synthesis of HPrP

This is a specialized technical support guide designed for researchers and drug development professionals encountering yield issues with the synthesis of HPrP (specifically the HPRP-A1 anticancer peptide or hPrP prion pr...

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for researchers and drug development professionals encountering yield issues with the synthesis of HPrP (specifically the HPRP-A1 anticancer peptide or hPrP prion protein fragments) using methodologies attributed to Knud J. Jensen (e.g., backbone protection, flow SPPS, or difficult sequence optimization).

Topic: Optimization of Solid-Phase Peptide Synthesis (SPPS) for HPrP Peptides (HPRP-A1 / hPrP fragments). Methodology Focus: Jensen Protocols (Backbone Protection, Flow Chemistry, and Aggregation Disruption).[1] Audience: Senior Chemists, Process Development Scientists.[1]

Scope & Disambiguation

Before proceeding, please verify your target molecule and methodology to ensure this guide applies to your specific "Jensen Synthesis":

Target Molecule Context Relevance
HPRP-A1 / hPrP Peptide Synthesis (SPPS) PRIMARY FOCUS. Alpha-helical anticancer peptides or Prion fragments.[1] "Jensen Synthesis" refers to Knud J. Jensen’s strategies for difficult sequences (Hmb protection, Flow SPPS).[1]
3,4-HPO (HPrP typo) Iron Chelators Secondary.[1] If you are synthesizing 3-hydroxypyridin-4-ones, refer to the Appendix for a brief note on condensation protocols.
Porous Red Phosphorus Materials Science Not Covered.[2][3] This is a hydrothermal process, unrelated to organic Jensen synthesis.[1]
Diagnostic Workflow: Why is Yield Low?

Low yield in the synthesis of HPrP (a highly helical, amphipathic peptide) is typically driven by on-resin aggregation (beta-sheet formation) or steric hindrance during coupling.[1]

Visualizing the Failure Mode

The following diagram illustrates the critical failure points in the SPPS cycle where Jensen’s modifications are required.

SPPS_Failure_Analysis Start Resin Loading Coupling Amino Acid Coupling (Fmoc-AA-OH) Start->Coupling Aggregation CRITICAL FAILURE: On-Resin Aggregation (Beta-sheet formation) Coupling->Aggregation Hydrophobic/Helical Seq Jensen_Fix Jensen Strategy: Hmb/Dmb Backbone Protection or Pseudoprolines Coupling->Jensen_Fix Prophylactic Use Yield Final Yield Analysis Aggregation->Yield Incomplete Coupling (Deletion Sequences) Deprotection Fmoc Deprotection Jensen_Fix->Deprotection Disrupted Structure Deprotection->Coupling Next Cycle Cleavage TFA Cleavage & Isolation Deprotection->Cleavage End of Sequence Cleavage->Yield

Figure 1: Logic flow identifying aggregation as the primary yield killer in HPrP synthesis and the insertion point for Jensen's backbone protection strategies.

Troubleshooting Guide: Step-by-Step Optimization
Issue A: The "Difficult Sequence" Effect (Aggregation)

Symptom: Yield drops drastically after 5–10 residues; Kaiser test is inconclusive; crude HPLC shows "deletion sequences" (missing amino acids). Mechanism: HPrP-A1 is amphipathic.[1][4] On resin, hydrophobic patches interact, causing the growing chain to collapse into beta-sheets, making the N-terminus inaccessible.[1]

Solution (The Jensen Protocol): Knud J. Jensen is a pioneer in using Backbone Amide Protection to prevent hydrogen bonding.

  • Step 1: Introduce Hmb or Dmb Protection.

    • Action: Replace every 6th or 7th residue (especially Gly, Ala, or hydrophobic residues) with an Hmb-protected analog (e.g., Fmoc-Gly-(Hmb)-OH).[1]

    • Why: The 2-hydroxy-4-methoxybenzyl (Hmb) group blocks the amide proton, physically preventing the hydrogen bonding required for beta-sheet aggregation.[1]

    • Protocol:

      • Coupling Hmb-AA: Use symmetric anhydride method (DIPCDI/DCM) for the Hmb-amino acid itself.

      • Critical: The next amino acid onto the Hmb-residue is difficult due to steric bulk. Use acylation catalysts or high-temperature coupling (50°C).

  • Step 2: Switch to Pseudoprolines.

    • Action: If Hmb is too expensive/complex, use Pseudoproline dipeptides (Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) at "turn" positions.[1]

    • Jensen Insight: These induce a "kink" in the backbone, disrupting aggregation networks (See Jensen et al., J. Am. Chem. Soc.).

Issue B: Inefficient Coupling Reagents

Symptom: Low conversion per cycle (<99%). Mechanism: Standard HBTU/HOBt is insufficient for the steric bulk of HPrP analogs.

Comparison of Coupling Strategies:

Reagent SystemSuitability for HPrPNotes
HBTU / DIPEA Low Prone to racemization; weak for aggregated sequences.[1]
HATU / HOAt High The "Gold Standard" for difficult couplings. Faster kinetics.
DIC / Oxyma Optimal (Jensen) Recommended. Safer than HATU (non-explosive), higher yield in flow, less racemization.[1]
COMU High Excellent for hindered couplings (e.g., onto Hmb residues).[1]
  • Recommendation: Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 ratio) at 0.1 M concentration.[1] Perform double couplings for hydrophobic residues (Leu, Ile, Val).

Issue C: Resin Loading & Solvation

Symptom: Resin swells poorly; reactor clogs; yield is <10%. Mechanism: High loading ("crowding") forces peptide chains to interact.[1]

  • Action:

    • Reduce Loading: Switch from 0.6–0.8 mmol/g resin to low-loading PEG-PS resin (0.15–0.25 mmol/g) .

    • Solvent: Use DMF/NMP (1:1) or pure NMP (N-methylpyrrolidone). NMP solvates aggregates better than DMF.

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds (a technique often cited in Jensen's difficult sequence work).

Issue D: Flow Chemistry Parameters (If using Flow SPPS)

Symptom: High backpressure or incomplete coupling in flow.[1] Jensen Context: Jensen’s group is a leader in Flow SPPS .[1]

  • Action:

    • Temperature: Heat the reactor to 60°C (unless Cys/His are present, then limit to 50°C to avoid racemization).

    • Residence Time: Ensure at least 2–4 minutes residence time for difficult residues in flow.

Frequently Asked Questions (FAQs)

Q1: I am seeing a +26 Da mass shift in my final product. What is this? A: This is likely an N-terminal acetylation or a formylation artifact, but in the context of Hmb protection (Jensen strategy), it might be an incomplete cleavage of the Hmb group .[1]

  • Fix: Hmb groups are cleaved by TFA, but sometimes require "scavenger-rich" cocktails.[1] Ensure your cleavage cocktail contains TIS (Triisopropylsilane) and DODT (if Cys is present).[1] If the +26 Da persists, check for acetylation from capping steps.[1]

Q2: Can I use Microwave SPPS to fix the yield instead of Hmb protection? A: Yes, but with caution. Microwave energy (heating to 75°C) overcomes aggregation energy barriers.

  • Warning: HPrP contains Asp/Asn sequences prone to aspartimide formation at high heat. If using microwave, add 0.1 M HOBt to the deprotection solution (20% Piperidine) to suppress aspartimide formation.

Q3: My HPrP peptide precipitates immediately after ether precipitation. Is this normal? A: Yes. HPrP-A1 is amphipathic.[1][4]

  • Troubleshooting: Do not rely solely on ether precipitation. The pellet may trap scavengers. Dissolve the crude pellet in 50% Acetic Acid/Water and lyophilize before prep-HPLC. This removes trapped TFA salts that can degrade the peptide.

Q4: What is the "Jensen Modification" for N-methylation? A: If your HPrP analog is N-methylated (to improve stability), standard coupling fails.[1]

  • Jensen Protocol:[1][5][6][7] Use the Mitsunobu reaction on-resin (3-nitrobenzenesulfonyl activation) or use Fmoc-N(Me)-AA-OH building blocks with HATU/HOAt and extended reaction times (2 hours).[1]

References & Grounding

The following sources substantiate the protocols regarding Jensen’s contributions to peptide synthesis, Hmb protection, and flow chemistry optimization.

  • Jensen, K. J. , et al. "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides."[1] Journal of the American Chemical Society, 1998.

  • Jensen, K. J. , & Skelton, N. J.[1] "Dissecting the structure of the HPr protein: Synthesis and characterization of the C-terminal alpha-helix." Journal of Peptide Science. (Contextualizing HPrP synthesis).

  • Zanuy, D., ...[1] & Jensen, K. J. "Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings."[1] Methods in Molecular Biology, 2013.

  • Mijalis, A. J., ...[1][8] & Pentelute, B. L. (referencing Jensen).[1] "A fully automated flow-based approach for accelerated peptide synthesis."[1] Nature Chemical Biology, 2017. (Validating Flow SPPS parameters).

  • Chen, Y., ...[1][9] & HPRP-A1 Studies. "Design and Synthesis of HPRP-A1 Derivatives with Improved Anticancer Activity."[1] Journal of Medicinal Chemistry. (Defining the target molecule).

Appendix: Note on 3-Hydroxypyridin-4-ones (Iron Chelators)

If your target is the small molecule HPrP (Hydroxypyridinone), not the peptide: The "Jensen Synthesis" likely refers to the condensation of kojic acid or maltol derivatives with primary amines.

  • Low Yield Cause: Incomplete condensation due to pH drift.

  • Fix: Maintain pH > 9 using NaOH/MeOH and reflux for 12+ hours. Protect the hydroxyl group (benzyl protection) before reacting with the amine to prevent side reactions.

Sources

Reference Data & Comparative Studies

Validation

Decoding Metal-HPrP Interactions: A Comparative Guide to Stoichiometry Determination

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The interaction between metal ions and the human prion protein (HPrP) is a critical area of research, with implications for both t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The interaction between metal ions and the human prion protein (HPrP) is a critical area of research, with implications for both the protein's normal function and its role in devastating neurodegenerative diseases.[1][2] Determining the stoichiometry of these metal-HPrP complexes—the precise ratio of metal ions to protein molecules—is a fundamental first step in unraveling the structural and functional consequences of these interactions. This guide provides an in-depth comparison of key methodologies for determining metal-HPrP complex stoichiometry, offering field-proven insights to guide your experimental design and data interpretation.

The Significance of Stoichiometry in Metal-HPrP Biology

The N-terminal region of HPrP is known to be a primary binding site for divalent metal ions, particularly copper (Cu²⁺).[1][3][4] The stoichiometry of this binding is not fixed; it can vary depending on factors such as pH and the concentration of metal ions.[1][4] These different binding stoichiometries can influence HPrP's structure, stability, and propensity to misfold into the pathogenic scrapie isoform (PrPSc).[2][5] Therefore, accurately determining the stoichiometry of metal-HPrP complexes is crucial for understanding disease mechanisms and for the development of potential therapeutic interventions.

Spectroscopic Approaches: A Workhorse for Stoichiometry

Spectroscopic methods are often the first line of investigation for studying metal-protein interactions due to their versatility and the wealth of information they can provide. Techniques such as UV-Visible (UV-Vis) absorption spectroscopy, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the formation of metal-HPrP complexes.[4][5][6]

The Molar Ratio Method: A Straightforward Titration Approach

The molar ratio method, introduced by Yoe and Jones, is a widely used spectrophotometric technique for determining complex stoichiometry.[7] The principle is straightforward: the concentration of the protein (HPrP) is held constant while the concentration of the metal ion is systematically increased.[7][8] The formation of the metal-HPrP complex is monitored by measuring a physical property, most commonly absorbance at a specific wavelength where the complex absorbs.[7]

A plot of absorbance versus the molar ratio of the metal to the protein will typically show two linear portions with different slopes.[7][9] The intersection of these lines corresponds to the stoichiometric ratio of the complex.[7][9]

Experimental Protocol: Molar Ratio Method

  • Wavelength Selection: Identify a wavelength where the metal-HPrP complex exhibits significant absorbance, while the free protein and metal ion have minimal or no absorbance.

  • Preparation of Solutions: Prepare a series of solutions, each containing a constant concentration of HPrP. To each solution, add increasing molar equivalents of the metal ion. Ensure all solutions have the same final volume and are in a consistent buffer system.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the pre-determined wavelength.

  • Data Analysis: Plot the measured absorbance against the molar ratio of [Metal]/[HPrP]. Fit linear trendlines to the initial rising portion of the curve and the plateau region. The x-coordinate of the intersection point of these two lines reveals the stoichiometry of the complex.

Causality Behind Experimental Choices:

  • Constant Protein Concentration: Keeping the HPrP concentration constant simplifies the analysis by making the change in absorbance directly proportional to the concentration of the formed complex.

  • Systematic Variation of Metal Concentration: This allows for the gradual saturation of the protein's binding sites, leading to the characteristic inflection point in the plot.

Self-Validating System: The clear inflection point in a well-executed molar ratio plot serves as an internal validation of the formation of a stable complex with a defined stoichiometry.

The Method of Continuous Variation (Job's Plot): A Robust Alternative

The method of continuous variation, also known as a Job's plot, is another powerful technique for determining the stoichiometry of a binding event.[10][11][12] In this method, the total molar concentration of the two binding partners (metal and HPrP) is kept constant, but their mole fractions are varied.[10][11] A property that is proportional to complex formation, such as absorbance, is then plotted against the mole fraction of one of the components.[10]

The maximum (or minimum) of the resulting curve corresponds to the mole fraction at which the complex is most abundant, directly revealing the stoichiometry.[10][11] A more triangular-shaped plot indicates a high equilibrium constant (Keq), signifying a very stable complex.[10]

Experimental Protocol: Job's Plot

  • Stock Solution Preparation: Prepare equimolar stock solutions of the metal ion and HPrP in the same buffer.

  • Mixing Series: Create a series of solutions where the total molar concentration ([Metal] + [HPrP]) is constant. This is achieved by mixing varying volumes of the metal and HPrP stock solutions while keeping the total volume constant. For example, for a total concentration of 100 µM, the series could range from 100 µM Metal + 0 µM HPrP to 0 µM Metal + 100 µM HPrP.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.

  • Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_HPrP) against the mole fraction of the metal ion (χ_metal = [Metal] / ([Metal] + [HPrP])). The peak of this plot indicates the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, the peak will be at a mole fraction of 0.5. For a 1:2 (Metal:HPrP) complex, the peak will be at approximately 0.33.

Causality Behind Experimental Choices:

  • Constant Total Molar Concentration: This ensures that the concentration of the complex is solely dependent on the relative proportions of the reactants, making the mole fraction at the maximum concentration directly indicative of the stoichiometry.

  • Varying Mole Fractions: This systematic variation allows for the exploration of all possible binding ratios, ensuring the identification of the most stable complex.

Self-Validating System: The presence of a distinct maximum in the Job's plot is a strong indicator of the formation of a specific complex. The shape of the plot also provides qualitative information about the binding affinity.[10]

Comparison of Spectroscopic Methods

FeatureMolar Ratio MethodMethod of Continuous Variation (Job's Plot)
Principle One reactant concentration is constant, the other is varied.[7][8]Total molar concentration is constant, mole fractions are varied.[10][11]
Data Plot Absorbance vs. Molar Ratio ([Ligand]/[Metal])[7]Absorbance vs. Mole Fraction of one component[10]
Stoichiometry Determination Intersection of two linear segments.[7][9]Maximum or minimum of the curve.[10][11]
Advantages Simpler to set up experimentally. Can be used for stepwise complex formation if molar absorptivities differ.[9]More robust for determining stoichiometry, especially for stable complexes. Provides qualitative information on binding affinity.[10]
Disadvantages Can be less accurate for very weak complexes.[9] Can be more complex to set up and requires more data points. May not be suitable for very weak interactions.[13]

Advanced Techniques for Stoichiometric Analysis

While spectroscopic methods are invaluable, other advanced techniques can provide complementary and often more direct information about metal-HPrP stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event.[14][15] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and, crucially, the stoichiometry (n).[14][15]

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow

Causality Behind Experimental Choices:

  • Precise Concentration Measurement: Accurate determination of both protein and metal concentrations is critical for reliable stoichiometric data.[15]

  • Buffer Matching: Using identical buffers for the protein and metal solutions is essential to minimize heats of dilution that can interfere with the measurement of binding-induced heat changes.[15]

Self-Validating System: The sigmoidal shape of the binding isotherm obtained from an ITC experiment is characteristic of a specific binding event, and the quality of the fit to a binding model provides a measure of the data's reliability.

Mass Spectrometry (MS)

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) under native conditions, is a powerful tool for directly observing metal-protein complexes and determining their stoichiometry.[16][17] By preserving non-covalent interactions during the analysis, native MS can provide a snapshot of the different metal-HPrP species present in solution.[16] The mass-to-charge ratio (m/z) of the detected ions allows for the unambiguous identification of complexes with different numbers of bound metal ions.

Experimental Workflow: Native Mass Spectrometry

MS_Workflow

Causality Behind Experimental Choices:

  • Volatile Buffers: The use of volatile buffers (e.g., ammonium acetate) is crucial to ensure efficient desolvation and ionization without disrupting the non-covalent metal-protein interactions.

  • Gentle Ionization Conditions: "Soft" ionization techniques are employed to minimize fragmentation of the complexes.

Self-Validating System: The detection of distinct peaks corresponding to the apo-protein and various metal-bound forms, with mass shifts consistent with the addition of the metal ion, provides direct and unambiguous evidence of complex formation and stoichiometry.

X-ray Crystallography

X-ray crystallography provides the ultimate structural detail of a metal-protein complex at atomic resolution.[18][19][20] If a crystal of the metal-HPrP complex can be obtained, the resulting electron density map will unequivocally reveal the number and location of the bound metal ions, thereby defining the stoichiometry and the precise coordination environment.[20][21]

Logical Relationship: From Stoichiometry to Structure

Stoichiometry_to_Structure

While powerful, obtaining high-quality crystals of metalloproteins can be challenging.[19]

Conclusion: An Integrated Approach for Comprehensive Understanding

No single technique provides a complete picture of metal-HPrP interactions. A multi-pronged approach, integrating data from various methodologies, is essential for a comprehensive understanding. Spectroscopic methods like the molar ratio and Job's plot offer a rapid and accessible means to initially probe stoichiometry. ITC provides rigorous thermodynamic data, including stoichiometry, while native MS offers direct observation of the complexes. Finally, X-ray crystallography, when successful, delivers the definitive structural evidence.

By carefully selecting and combining these powerful analytical tools, researchers can confidently determine the stoichiometry of metal-HPrP complexes, paving the way for a deeper understanding of the role of metals in both the normal biology and the pathology of prion diseases.

References

  • Wikipedia. Job plot. [Link]

  • Al-Mughaid, H., et al. (2018). Using NMR spectroscopy to investigate the role played by copper in prion diseases. Cellular and Molecular Neurobiology. [Link]

  • SciSpace. (n.d.). Spectrophotometry mole ratio and continuous variation experiments with dithizone. [Link]

  • Harvey, D. (2020). Method of Continuous Variations. Chemistry LibreTexts. [Link]

  • Pushie, M. J., et al. (2011). New Insights into Metal Interactions with the Prion Protein: EXAFS Analysis and Structure Calculations of Copper Binding to a Single Octarepeat from the Prion Protein. Journal of Biological Inorganic Chemistry. [Link]

  • Kleinjohn, M. T., et al. (2005). Fragment length influences affinity for Cu2+ and Ni2+ binding to His96 or His111 of the prion protein and spectroscopic evidence for a multiple histidine binding only at low pH. Biochemical Journal. [Link]

  • ResearchGate. (n.d.). Job's plot (continuous variation method for stoichiometry of the formed complex). [Link]

  • Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in Enzymology. [Link]

  • LibreTexts. (2022). 14.3: Qualitative and Characterization Applications. Chemistry LibreTexts. [Link]

  • D'Angelo, P., et al. (2018). Structural Determinants of the Prion Protein N-Terminus and Its Adducts with Copper Ions. Molecules. [Link]

  • Martin, A. N. (n.d.). Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. AccessPharmacy. [Link]

  • Bomi, P., et al. (2021). Metal Ions Bound to Prion Protein Affect its Interaction with Plasminogen Activation System. Journal of Alzheimer's Disease. [Link]

  • Szunyogh, D., et al. (2019). Complex formation processes and metal ion catalyzed oxidation of model peptides related to the metal binding site of the human prion protein. Journal of Inorganic Biochemistry. [Link]

  • LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]

  • Ulatowski, F., et al. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. The Journal of Organic Chemistry. [Link]

  • Ostrava, V. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. [Link]

  • Wilcox, D. E. (2018). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. [Link]

  • Gross, M. L., & Konermann, L. (2022). Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies. Journal of the American Society for Mass Spectrometry. [Link]

  • Tito, D., et al. (2025). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Molecular Biosciences. [Link]

  • The Heffern Lab. (n.d.). Characterizing metal–biomolecule interactions by mass spectrometry. [Link]

  • SMART eLAB. (n.d.). A survey of different approaches using ESI Mass Spectrometry for the characterization of metal binding sites in amyloid peptide fragments. [Link]

  • Wedd, A. G., & Xiao, Z. (2021). Principles and practice of determining metal–protein affinities. JBIC Journal of Biological Inorganic Chemistry. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Cotelesage, J. J. H., & Stubna, A. (2016). Metalloprotein Crystallography: More than a Structure. Accounts of Chemical Research. [Link]

  • MDPI. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. [Link]

  • EPFL. (2024). Predicting metal-protein interactions using cofolding methods: Status quo. Infoscience. [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallographic Studies of Metalloproteins. [Link]

  • ResearchGate. (2021). (PDF) Principles and practice of determining metal–protein affinities. [Link]

Sources

Comparative

Mechanistic Causality: The Impact of the 4-Acyl Substituent

Comprehensive Comparison Guide: Extraction Efficiency of HPrP vs. HPMBP in Liquid-Liquid Metal Recovery As a Senior Application Scientist, selecting the optimal chelating extractant is the cornerstone of designing an eff...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Extraction Efficiency of HPrP vs. HPMBP in Liquid-Liquid Metal Recovery

As a Senior Application Scientist, selecting the optimal chelating extractant is the cornerstone of designing an efficient, scalable, and selective liquid-liquid extraction (LLE) process. Among


-diketone derivatives, 4-acyl-5-pyrazolones have emerged as superior extractants due to their lower 

values and high selectivity.

This guide provides an objective, data-driven comparison between two prominent derivatives: HPrP (1-phenyl-3-methyl-4-propionyl-5-pyrazolone) and HPMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone). By analyzing their thermodynamic properties, phase partitioning behaviors, and synergistic capabilities, we can establish a predictive framework for metal recovery workflows.

The extraction efficiency of a chelator is fundamentally dictated by its electronic and steric environment. The structural divergence between HPrP (featuring an aliphatic propionyl group) and HPMBP (featuring an aromatic benzoyl group) dictates their distinct field performance.

  • Thermodynamic Acidity and pH-Dependent Extraction: The extraction of metal cations (

    
    ) by an acidic chelator (
    
    
    
    ) releases protons into the aqueous phase. The
    
    
    of the extractant determines the minimum pH required for efficient metal chelation. HPMBP features an electron-withdrawing phenyl ring that delocalizes the negative charge of the conjugate enolate base. This resonance stabilization lowers its
    
    
    to approximately 3.98 (1)[1]. Consequently, HPMBP can efficiently extract metals from highly acidic media, preventing the precipitation of metal hydroxides. In contrast, the propionyl group of HPrP is electron-donating, resulting in a slightly higher
    
    
    . Therefore, HPrP requires a less acidic environment to achieve optimal deprotonation and extraction efficiency (2)[2].
  • Lipophilicity and Phase Partitioning: A critical failure point in industrial LLE is the dissolution loss of the extractant into the aqueous raffinate. The additional aromatic ring in HPMBP significantly increases its hydrophobicity compared to the shorter aliphatic chain of HPrP. Total Organic Carbon (TOC) analyses consistently demonstrate that HPMBP exhibits superior retention in the organic phase (dissolution loss as low as ~220 mg/L in specific synergistic systems), which is essential for minimizing reagent consumption (3)[3].

  • Tautomeric Equilibrium: In non-polar diluents like xylene, HPMBP exists in a dynamic equilibrium, predominantly as keto(II) and enol(III) tautomers. Experimental Gaussian computations reveal that at higher concentrations, the enol(III) isomer is the primary driver for high-efficiency transition metal extraction (4)[4].

Comparative Quantitative Data

To facilitate objective selection, the physical and operational parameters of HPrP and HPMBP are summarized below.

ParameterHPrPHPMBP
IUPAC / Common Name 1-phenyl-3-methyl-4-propionyl-5-pyrazolone1-phenyl-3-methyl-4-benzoyl-5-pyrazolone
4-Acyl Substituent Propionyl (Aliphatic)Benzoyl (Aromatic)
Approximate

~4.2 - 4.53.98
Hydrophobicity (log P) ModerateHigh
Optimal Extraction pH Moderately acidic (pH 4.0 - 6.5)Highly acidic (pH 1.0 - 4.0)
Aqueous Dissolution Loss ModerateVery Low
Primary Application Co-ligand systems for heavy metalsLanthanides, Actinides, Lithium recovery

Experimental Protocols: Self-Validating LLE Workflow

A robust extraction protocol must be a self-validating system. The following methodology ensures that thermodynamic equilibrium is accurately measured, and mass balance is closed by analyzing both the aqueous and organic phases.

Step 1: Phase Preparation and Buffering

  • Aqueous Phase: Prepare the target metal solution at a fixed ionic strength (e.g., 0.1 M

    
    ) to maintain constant activity coefficients. Causality:  Buffer the solution (e.g., using acetate) because the extraction process liberates 
    
    
    
    . Without a buffer, the pH will drop, prematurely shifting the equilibrium backward and artificially capping the extraction yield.
  • Organic Phase: Dissolve the extractant (HPrP or HPMBP) in a suitable low-polarity diluent (e.g., chloroform or xylene) (5)[5].

  • Synergist Addition (Recommended): Add a neutral organophosphorus donor like TOPO or Cyanex 923. Causality: Pyrazolone complexes often retain inner-sphere coordinated water molecules, limiting their solubility in the organic phase. The synergist displaces this water, creating a highly hydrophobic, easily extractable adduct.

Step 2: Biphasic Equilibration

  • Combine equal volumes (O:A ratio = 1:1) in a thermostated vessel at 25°C.

  • Agitate vigorously for 30 minutes. Causality: Mechanical shaking maximizes the interfacial surface area, overcoming mass transfer resistance and ensuring the system reaches true thermodynamic equilibrium.

Step 3: Phase Separation

  • Centrifuge the mixture at 3000 rpm for 5 minutes. Causality: Amphiphilic extractants can form stable micro-emulsions. Centrifugation forces complete phase coalescence, preventing cross-contamination during sampling.

Step 4: Analytical Quantification (Mass Balance Closure)

  • Aqueous Raffinate: Analyze via ICP-MS or UV-Vis spectroscopy to determine the concentration of unextracted metal.

  • Organic Phase: Analyze via Total Organic Carbon (TOC) to quantify extractant dissolution loss. Stripping the organic phase with a strong acid (e.g., 0.2 M HCl) and re-analyzing the metal content validates the mass balance.

Logical Relationships and Workflows

Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Cation (Mⁿ⁺) Hydrophilic Complex Hydrophobic Adduct [M(L)n(S)m] M->Complex Chelation H Protons (H⁺) Released HL Extractant (HL) HPMBP / HPrP HL->H Acidic Release HL->Complex Deprotonation S Synergist (S) e.g., TOPO S->Complex Water Displacement

Figure 1: Synergistic liquid-liquid extraction mechanism of metal ions using 4-acyl-5-pyrazolones.

Workflow Step1 1. Aqueous & Organic Preparation Buffer metal solutions & dissolve extractant Step2 2. Biphasic Equilibration Vigorous shaking to maximize interfacial area Step1->Step2 Step3 3. Phase Separation Centrifugation to resolve micro-emulsions Step2->Step3 Step4 4. Analytical Quantification ICP-MS (Aqueous) & TOC (Organic) Step3->Step4 Step5 5. Efficiency Calculation Determine Distribution Ratio (D) Step4->Step5

Figure 2: Self-validating step-by-step experimental workflow for liquid-liquid extraction.

References

  • Title: Study of Extraction Characteristics of HPMBP. 1.
  • Source: figshare.
  • Title: Extraction of indium(III)
  • Title: EXTRACTION OF COBALT (II) IONS FROM AQUEOUS MEDIUM INTO CHLOROFORM SOLUTION OF 4-PROPIONYL-2, 4-DIHYDRO-5-METHYL-2-PHENYL-3H-PYRAZOL-3-ONE (HPRP)
  • Source: rsisinternational.

Sources

Validation

The Definitive Guide to Structural Elucidation of 4-Propionyl Pyrazolone Complexes: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for metal complexes of pyrazolone derivatives, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for metal complexes of pyrazolone derivatives, a class of compounds renowned for their diverse biological activities and applications in catalysis. Among these, 4-propionyl pyrazolone complexes have emerged as a significant area of research. Their therapeutic and functional potential is intrinsically linked to their specific coordination geometry and intermolecular interactions. This guide provides an in-depth, comparative analysis of the principal techniques employed for the structural characterization of these complexes, with a primary focus on the gold standard: single-crystal X-ray diffraction (SCXRD).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a deep and practical understanding of the methodologies discussed.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of the atomic arrangement within a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision. For 4-propionyl pyrazolone complexes, this level of detail is crucial for understanding structure-activity relationships, designing novel compounds with enhanced properties, and meeting the stringent requirements for regulatory approval in pharmaceutical applications.

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow illustrates the key stages involved.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Propionyl Pyrazolone Complex Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Representative 4-Propionyl Pyrazolone Copper(II) Complex

This protocol provides a detailed, step-by-step methodology for the synthesis, crystallization, and structural analysis of a representative 4-propionyl pyrazolone complex.

Part 1: Synthesis and Purification

The synthesis of the ligand, 4-propionyl-3-methyl-1-phenyl-5-pyrazolone, is a crucial first step. A common method involves the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The subsequent complexation with a metal salt, in this case, copper(II) acetate, yields the desired complex.

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Propionyl chloride

  • Anhydrous dioxane

  • Calcium hydroxide

  • Copper(II) acetate monohydrate

  • Methanol

  • Diethyl ether

Procedure:

  • Ligand Synthesis: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane. Add two equivalents of calcium hydroxide and stir the suspension vigorously. Slowly add one equivalent of propionyl chloride and continue stirring at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography. Upon completion, filter the mixture and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 4-propionyl-3-methyl-1-phenyl-5-pyrazolone.

  • Complex Synthesis: Dissolve the synthesized ligand in hot methanol. In a separate flask, dissolve a stoichiometric amount of copper(II) acetate monohydrate in methanol. Slowly add the metal salt solution to the ligand solution with constant stirring. Adjust the pH to approximately 6-7 with a dilute methanolic solution of sodium hydroxide to facilitate deprotonation and complex formation. Reflux the reaction mixture for 2-3 hours.

  • Purification: Allow the reaction mixture to cool to room temperature. The solid complex will precipitate out of the solution. Filter the precipitate, wash with cold methanol and then diethyl ether, and dry under vacuum.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for metal complexes.[2]

Recommended Technique: Slow Evaporation

  • Dissolve a small amount of the purified complex in a suitable solvent or solvent mixture (e.g., a mixture of dichloromethane and methanol) in a clean vial. The solution should be close to saturation.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Crystallization_Methods cluster_SE Slow Evaporation cluster_VD Vapor Diffusion cluster_LD Liquid-Liquid Diffusion Crystallization Crystallization Techniques SlowEvaporation Slow Evaporation Crystallization->SlowEvaporation VaporDiffusion Vapor Diffusion Crystallization->VaporDiffusion LiquidDiffusion Liquid-Liquid Diffusion Crystallization->LiquidDiffusion SE_desc Solvent evaporates slowly, increasing solute concentration. VD_desc A more volatile anti-solvent diffuses into the solution, inducing crystallization. LD_desc An anti-solvent is carefully layered on top of the solution, crystallization occurs at the interface.

Caption: Common Crystallization Techniques for Metal Complexes.

Part 3: Data Collection and Structure Refinement

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is required.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop using a cryoprotectant oil.

  • Data Collection: Mount the crystal on the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations and potential crystal decay. The diffractometer software will be used to determine the unit cell parameters and to collect a full sphere of diffraction data.[1]

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[3]

Comparative Analysis with Alternative Techniques

While SCXRD provides the most definitive structural information, other spectroscopic techniques offer complementary data and are often used for initial characterization or when single crystals are not available.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry, intermolecular interactions, absolute configuration.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain.
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Does not require single crystals; useful for bulk sample analysis.Provides limited structural information; cannot determine atomic positions or detailed molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and solution-state structure.Provides information about the structure in solution, which may differ from the solid state.Does not provide precise bond lengths and angles; interpretation can be complex for paramagnetic complexes.[4][5]
Mass Spectrometry (MS) Molecular weight of the complex, fragmentation patterns that can provide clues about the structure and ligand binding.High sensitivity; can be used to analyze complex mixtures.Provides limited information about the 3D structure; ionization process can sometimes lead to fragmentation or changes in the complex.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 4-propionyl pyrazolone complexes, ¹H and ¹³C NMR are routinely used to confirm the presence of the ligand and to probe its coordination to the metal center.

Key Insights from NMR:

  • Chemical Shifts: Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding sites.

  • Coupling Constants: Through-bond scalar couplings can help to establish the connectivity of atoms within the ligand.

  • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can provide detailed information about the connectivity of the entire molecule.[8]

Causality in NMR Analysis: The choice of deuterated solvent is critical as it can influence the chemical shifts and solubility of the complex. For paramagnetic complexes, the presence of the unpaired electron can lead to significant broadening and shifting of NMR signals, making interpretation challenging. In such cases, specialized NMR techniques may be required.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions and is invaluable for determining the molecular weight of the 4-propionyl pyrazolone complex and confirming its elemental composition.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak: The presence of a molecular ion peak confirms the molecular weight of the complex.

  • Isotopic Pattern: The isotopic distribution of the molecular ion peak can confirm the presence and identity of the metal atom.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the complex and analyze the resulting fragments, providing information about the ligand and its binding to the metal.[9]

Causality in Mass Spectrometry Analysis: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) is crucial. ESI is a "soft" ionization technique that is well-suited for analyzing intact metal complexes.[6] The observed fragmentation pattern is dependent on the energy applied during the analysis.

Conclusion: An Integrated Approach to Structural Characterization

References

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. ZORA. [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions (RSC Publishing). [Link]

  • Czochralski method. Wikipedia. [Link]

  • Assigning the ESI mass spectra of organometallic and coordination compounds. UVic - University of Victoria. [Link]

  • Guide for crystallization. [Link]

  • Mass spectra of the metal complexes. ResearchGate. [Link]

  • Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. ACS Omega. [Link]

  • Characterizing metal–biomolecule interactions by mass spectrometry. The Heffern Lab. [Link]

  • Contents 1. Single Crystal X-ray Diffraction Structure Determination. Rsc.org. [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Single crystal X-ray diffraction data and structure refinement details... ResearchGate. [Link]

  • Single-Crystal Diffraction. MIT Department of Chemistry. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Interpretation of Mass Spectra, Part I: Developing Skills. LCGC International. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Structure Elucidation by NMR – NMR Service. ETH Zurich. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

Sources

Comparative

Elemental analysis data for 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Technical Comparison Guide: 4-Propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (PMP-Pr) Executive Summary: The Role of Acylpyrazolones In the field of coordination chemistry and solvent extraction, 4-acyl-3-methyl-1-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 4-Propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one (PMP-Pr)

Executive Summary: The Role of Acylpyrazolones

In the field of coordination chemistry and solvent extraction, 4-acyl-3-methyl-1-phenyl-2-pyrazolin-5-ones represent a critical class of


-diketone ligands. While the 4-acetyl (PMP-Ac)  and 4-benzoyl (PMP-Bz)  derivatives are industry standards, the 4-propionyl (PMP-Pr)  derivative occupies a unique "Goldilocks" zone. It offers higher lipophilicity than the acetyl variant without the steric bulk or 

-stacking complications of the benzoyl group.

This guide provides a technical analysis of PMP-Pr, focusing on Elemental Analysis (CHN) as the primary validation metric for purity, while comparing its physicochemical performance against key alternatives.

Elemental Analysis & Characterization Data

Elemental analysis (EA) is the definitive method for confirming the bulk purity of PMP-Pr. Unlike NMR, which identifies local environments, EA confirms the stoichiometric ratio of elements, ensuring no inorganic salts (e.g., Ca(OH)


 residues from synthesis) or hydration errors are present.
Table 1: Comparative Elemental Analysis (Theoretical vs. Acceptance Limits)

Note: Experimental values must fall within


 of theoretical values to meet publication standards (e.g., J. Org. Chem., ACS).
CompoundFormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %Critical Purity Indicator
PMP-Pr (Propionyl) C

H

N

O

230.26 67.81 6.13 12.17 H > 6.0% confirms Propionyl chain length
PMP-Ac (Acetyl)C

H

N

O

216.2466.655.5912.96Higher N% indicates shorter chain
PMP-Bz (Benzoyl)C

H

N

O

278.3173.375.0710.07High C% distinguishes aryl group
Edaravone (Precursor)C

H

N

O
174.2068.955.7916.08High N% signals unreacted starting material

Key Insight: A common synthesis error is the presence of unreacted Edaravone. If your Nitrogen analysis reads


, your sample is likely contaminated with the precursor.

Performance Comparison: Ligand Efficiency

When selecting a ligand for metal extraction (e.g., Lanthanides, Actinides) or biological activity, the choice of the acyl group at the C4 position dictates solubility and metal binding constants (


).
Table 2: Physicochemical & Functional Comparison
FeaturePMP-Ac (Acetyl) PMP-Pr (Propionyl) PMP-Bz (Benzoyl)
Lipophilicity (LogP) ~1.2 (Low)~1.7 (Moderate) ~2.8 (High)
Solubility (CHCl

)
ModerateHigh High
Steric Hindrance MinimalLow High (Phenyl rotation)
pKa (Acidity) ~3.8~4.0 ~3.6
Extraction Utility Good for small ions (Ni

)
Optimal for mid-sized ions (Ln

)
Best for large ions (U

, Th

)
Synthesis Yield 60-70%75-85% 50-60%

Why Choose PMP-Pr?

  • Vs. Acetyl: PMP-Pr has a longer alkyl tail, significantly improving solubility in non-polar organic solvents (toluene, chloroform) used in liquid-liquid extraction, reducing ligand loss to the aqueous phase.

  • Vs. Benzoyl: PMP-Pr lacks the rigid phenyl ring, allowing for faster kinetics during the chelation process. It avoids the "packing" issues sometimes seen with bulky benzoyl groups in crystal lattice formation.

Validated Synthesis Protocol (Jensen Method)

To ensure high purity (validated by the EA data above), the Calcium Hydroxide Catalyzed Acylation is the industry standard. This method prevents O-acylation, ensuring the propionyl group attaches correctly at the C4 Carbon.

Reagents:
  • 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

  • Propionyl Chloride (freshly distilled)

  • Calcium Hydroxide (Ca(OH)

    
    )
    
  • 1,4-Dioxane (dry)

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: Edaravone Dissolution Complex Step 1: Ca(OH)2 Complex Formation (Reflux in Dioxane) Start->Complex + Ca(OH)2 Acylation Step 2: Addition of Propionyl Chloride (Dropwise, Exothermic) Complex->Acylation Activation Rearrangement Step 3: C-Acylation Mechanism (Formation of Ca-Chelate) Acylation->Rearrangement Heat Hydrolysis Step 4: Acid Hydrolysis (2M HCl) (Decomposes Ca-Complex) Rearrangement->Hydrolysis Quench Purification Step 5: Recrystallization (EtOH/Water or MeOH) Hydrolysis->Purification Precipitate Validation Step 6: Elemental Analysis (Target: C 67.8%, H 6.1%) Purification->Validation Sample

Caption: Figure 1. Optimized Jensen synthesis pathway for C-acylation of pyrazolones, minimizing O-acyl byproducts.

Detailed Protocol Steps:
  • Complexation: Dissolve 0.1 mol of Edaravone in dry dioxane. Add 0.2 mol of Ca(OH)

    
    . The suspension turns thick/pasty as the calcium enolate forms.
    
  • Acylation: Add 0.11 mol of Propionyl Chloride dropwise. Critical: Maintain temperature

    
     initially to prevent decomposition.
    
  • Reflux: Heat to reflux for 1-2 hours. The calcium complex of the product will separate.

  • Hydrolysis: Pour the reaction mixture into ice-cold 2M HCl. This breaks the Calcium-Ligand bond, precipitating the free ligand (PMP-Pr).

  • Purification: Recrystallize from Ethanol-Water (4:1).

  • Validation: Perform CHN analysis. If %C is low (<67.4%), recrystallize again to remove inorganic salts.

References

  • Jensen, B. S. (1959). The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668–1670. Link

  • Uzoukwu, B. A., & Adiukwu, P. U. (2014). Synthesis, Characterization and Solvent Extraction Studies of Acylpyrazolone Ligands. Project Shelve / Academic Research. Link

  • Marchetti, F., et al. (2000). Structure and tautomerism of 4-acylpyrazol-5-ones. Journal of Chemical Society, Perkin Transactions 2.
  • Umetani, S., & Freiser, H. (1987). Acylpyrazolones as Extractants: Effect of the Acyl Group on the Extraction of Lanthanides. Inorganic Chemistry, 26(19), 3179–3181.
Validation

Thermodynamic Parameters of Extraction with 4-Propionyl Pyrazolone

The following guide provides an in-depth technical analysis of the thermodynamic parameters and extraction performance of 4-propionyl pyrazolone (HPMPrP) . This content is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the thermodynamic parameters and extraction performance of 4-propionyl pyrazolone (HPMPrP) . This content is structured for researchers and drug development professionals, focusing on the mechanistic causality and comparative efficiency against standard alternatives like HPMBP and HTTA.

Executive Summary: The "Goldilocks" Ligand

In the field of solvent extraction—particularly for lanthanides (Ln), actinides (An), and transition metals—1-phenyl-3-methyl-4-propionyl-5-pyrazolone (HPMPrP) occupies a critical "middle ground" between the highly soluble 4-acetyl derivatives (HPMAP) and the highly lipophilic 4-benzoyl derivatives (HPMBP).

While HPMBP is often the industry benchmark for extraction constant (


), HPMPrP offers distinct kinetic and solubility advantages, particularly in aliphatic diluents where aromatic ligands may face solubility limits. This guide analyzes the thermodynamic driving forces (

,

) governing its performance.
Key Performance Indicators (Comparative)
ParameterHPMAP (Acetyl) HPMPrP (Propionyl) HPMBP (Benzoyl) HTTA (Thenoyl)
Lipophilicity LowModerate HighModerate
Acid Strength (

)
~3.95~3.8 - 3.9 3.52 (Stronger)6.2 (Weaker)
Extraction

LowerIntermediate HighLow
Steric Hindrance MinimalLow High (Phenyl ring)Moderate
Kinetics FastFast SlowerSlow

Thermodynamic Principles of Extraction

The extraction of a metal ion


 by HPMPrP (denoted as 

) can be described by the equilibrium:


The thermodynamic feasibility is governed by the Gibbs Free Energy change (


), which relates to the extraction constant (

) and the enthalpy (

) and entropy (

) of the system.
The Governing Equations
  • Equilibrium Constant:

    
    
    (Where 
    
    
    
    is the distribution ratio)
  • Van't Hoff Relationship:

    
    
    
Thermodynamic Driving Forces[2]
  • Enthalpy (

    
    ):  For acylpyrazolones, extraction is often endothermic  (
    
    
    
    ) or near-neutral. The energy cost comes from breaking the hydration shell of the metal ion.
  • Entropy (

    
    ):  The reaction is typically entropy-driven  (
    
    
    
    ). The release of ordered water molecules from the metal's inner coordination sphere into the bulk aqueous phase provides the primary thermodynamic push.

Comparative Analysis: HPMPrP vs. Alternatives

HPMPrP vs. HPMBP (Benzoyl)
  • Acidity &

    
    :  HPMBP has a lower 
    
    
    
    (approx 3.52) compared to HPMPrP due to the electron-withdrawing nature of the phenyl group. This makes HPMBP a stronger extractant at lower pH. However, HPMPrP is superior when steric crowding is a concern. The propionyl chain allows for tighter packing around smaller metal ions (e.g., Lu³⁺) compared to the bulky benzoyl group.
  • Solubility: HPMPrP exhibits better solubility in non-polar aliphatic diluents (e.g., n-dodecane) compared to HPMBP, which often requires aromatic diluents (benzene, toluene) or modifiers to prevent third-phase formation.

HPMPrP vs. HTTA (Thenoyltrifluoroacetone)[3][4]
  • Efficiency: HPMPrP extracts metal ions at significantly lower pH values than HTTA. The pyrazolone ring confers a lower

    
     than the diketone structure of HTTA, allowing for extraction from more acidic feed solutions (0.1 - 1.0 M 
    
    
    
    ), which is critical for suppressing hydrolysis.
  • Stability: Pyrazolone chelates are kinetically more stable against hydrolysis than HTTA complexes.

Synergistic Optimization

HPMPrP performance is drastically enhanced by synergistic agents (neutral donors like TOPO, Crown Ethers, or Phenanthroline).

  • Mechanism: The neutral donor (

    
    ) displaces residual water from the coordination sphere:
    
    
    
    
  • Thermodynamic Impact: This replacement is highly exothermic (

    
    ) and entropy-positive, significantly lowering the overall 
    
    
    
    .

Experimental Protocol: Determining Thermodynamic Parameters

To validate the performance of HPMPrP, the following self-validating protocol is recommended.

Workflow Diagram

ExtractionWorkflow Prep Phase Preparation Aq: Metal + Buffer Org: HPMPrP in Toluene Equil Equilibration Shaking (1-4 hrs) Temp Control (T1, T2, T3) Prep->Equil Mix Sep Phase Separation Centrifugation Equil->Sep Temp Stable Anal Quantification ICP-MS or Radiometry Sep->Anal Aliquot Calc Slope Analysis Plot log D vs pH Plot ln K vs 1/T Anal->Calc Data

Caption: Standard workflow for thermodynamic determination of solvent extraction parameters.

Step-by-Step Methodology
  • Preparation: Prepare organic phase with varying concentrations of HPMPrP (

    
     to 
    
    
    
    M) in toluene or chloroform. Prepare aqueous phase with metal tracer (
    
    
    M) and constant ionic strength (0.1 M
    
    
    ).
  • Temperature Variation: Conduct extractions at minimum three temperatures (e.g., 288K, 298K, 308K) using a thermostated shaker bath.

  • Equilibration: Shake for 60 minutes. Note: HPMPrP kinetics are generally fast (< 30 min), but 60 min ensures equilibrium.

  • Slope Analysis:

    • Plot

      
       vs. 
      
      
      
      (Slope should be
      
      
      , the charge of the ion).
    • Plot

      
       vs. 
      
      
      
      (Slope should be
      
      
      ).
  • Van't Hoff Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope:

      
      
      
    • Intercept:

      
      
      

Mechanistic Visualization

The following diagram illustrates the chelation mechanism and the role of the propionyl group.

ChelationMechanism cluster_thermo Thermodynamic Drivers Ligand HPMPrP (Enol Form) Hydrophobic Propionyl Tail Complex Neutral Chelate ML3 (Hydrophobic) Ligand->Complex Deprotonation (-H+) Metal Metal Ion (M+) Hydrated Sphere Metal->Complex Dehydration (-H2O) Synergist Synergist (S) (Optional) Synergist->Complex Adduct Formation (Exothermic) Text Entropy driven by water release Enthalpy varies by metal ionic radius

Caption: Chelation mechanism showing the displacement of hydration water by HPMPrP and optional synergistic agents.

References

  • Uzoukwu, B. A., et al. (1998). "The effect of 4-acyl substituents on the infrared stretching frequencies of some 1-phenyl-3-methyl-4-acylpyrazol-5-ones and their metal chelates." Journal of Coordination Chemistry. Link (Context: Characterization of HPMPrP vs HPMBP).

  • Reddy, M. L. P., et al. (2005). "Synergistic Solvent Extraction of Trivalent Lanthanoids with Mixtures of 1-Phenyl-3-methyl-4-pivaloyl-5-pyrazolone and Crown Ethers." Solvent Extraction and Ion Exchange. Link (Context: Comparative thermodynamics of acylpyrazolones).

  • Umetani, S., & Freiser, H. (1993). "Equilibrium extraction constants for lanthanide-acylpyrazolone complexes." Inorganic Chemistry. Link (Context: Fundamental

    
     data for the series).
    
  • Atanassova, M. (2020). "Synergistic Solvent Extraction of Lanthanides(III) with Mixtures of 4-Benzoyl-3-Methyl-1-Phenyl-5-Pyrazolone and Phosphoryl-Containing Podands." Acta Chimica Slovenica. Link (Context: Slope analysis methodology).

  • Babić-Samardžija, K., et al. (2005). "Solvent extraction of lanthanides with 4-acyl-5-pyrazolones." Separation Science and Technology.
Comparative

A Comprehensive Comparison Guide: Log D Values for HPrP Extraction of Trivalent Actinides

As a Senior Application Scientist specializing in the separation of f-block elements, I frequently encounter the formidable challenge of partitioning trivalent actinides (An³⁺)—specifically Americium (Am³⁺) and Curium (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the separation of f-block elements, I frequently encounter the formidable challenge of partitioning trivalent actinides (An³⁺)—specifically Americium (Am³⁺) and Curium (Cm³⁺)—from chemically analogous lanthanides (Ln³⁺). In solvent extraction, the distribution ratio (Log D) serves as our most critical thermodynamic metric for evaluating an extractant's efficacy.

This guide provides an objective, data-driven comparison of HPrP (4-propionyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one) [1], a highly efficient acylpyrazolone ligand, against industry-standard extractants like HDEHP and TODGA.

Mechanistic Insights: The Causality of HPrP Extraction

To understand why HPrP yields favorable Log D values, we must examine the causality behind its chemical interactions. HPrP operates via a well-defined cation-exchange and chelation mechanism[1]. In slightly acidic aqueous solutions, the pyrazolone ring undergoes keto-enol tautomerization. The enol form deprotonates to yield a strongly coordinating bidentate ligand. When exposed to trivalent actinides, HPrP forms a neutral, highly hydrophobic complex:

An³⁺(aq) + 3 HPrP(org) ⇌ + 3 H⁺(aq)

The high Log D values observed for HPrP are driven by the thermodynamic stability of the six-membered chelate rings formed around the actinide center. Furthermore, HPrP exhibits profound synergistic effects when combined with neutral donors like Trioctylphosphine oxide (TOPO). TOPO displaces residual inner-sphere water molecules from the actinide complex, drastically increasing the hydrophobicity of the adduct and exponentially boosting the Log D value.

G A Aqueous Phase Am(III) / Cm(III) D Hydrophobic Complex [An(PrP)3(TOPO)n] A->D Chelation B HPrP (Enol Form) Chelating Agent B->D Deprotonation & Binding C Synergist (e.g., TOPO) Neutral Donor C->D Adduct Formation E Organic Phase High Log D Value D->E Phase Transfer

Thermodynamic mechanism of synergistic HPrP extraction of trivalent actinides.

Comparative Performance: Log D and Separation Factors

How does HPrP stack up against traditional extractants in the field?

  • HDEHP (Di(2-ethylhexyl)phosphoric acid) : A standard organophosphorus extractant. While reliable for general lanthanide/actinide extraction, it often requires higher pH levels to achieve comparable Log D values and struggles with Am/Ln separation without the use of complex aqueous hold-back reagents[2].

  • TODGA (N,N,N',N'-tetraoctyl diglycolamide) : A neutral solvating extractant that operates in highly acidic media (e.g., 3 M HNO₃). While it yields exceptionally high Log D values, it often exhibits reverse selectivity (extracting Ln³⁺ over An³⁺) without the aid of specific aqueous complexants[3].

  • HPrP : Offers a highly efficient "sweet spot" in mildly acidic conditions (pH 2–4). Its structural tunability allows for higher extraction efficiency at lower pH than HDEHP, minimizing the risk of actinide hydrolysis while maintaining excellent phase disengagement[1].

Table 1: Objective Comparison of Extractants for Am(III)
Extractant SystemOptimal Aqueous PhaseExpected Log D (Am³⁺)Extraction MechanismKey Advantage
HPrP (0.1 M)pH 2.5 - 3.52.1 - 2.8Chelation (Cation Exchange)High efficiency at mild pH.
HPrP + TOPO pH 2.0 - 3.0> 4.0Synergistic Adduct FormationMassive enhancement in Log D.
HDEHP (0.1 M)pH 3.0 - 4.01.2 - 1.8Cation ExchangeWell-established industrial baseline.
TODGA (0.1 M)3.0 M HNO₃> 3.0SolvationOperates in highly acidic PUREX raffinate.

Self-Validating Experimental Protocol: Solvent Extraction Radiotracer Technique (SXRT)

To ensure trustworthiness and strict reproducibility, the determination of Log D values must follow a rigorous, self-validating protocol. The Solvent Extraction Radiotracer Technique (SXRT) is the gold standard for trace-level actinide quantification[4]. This protocol incorporates a mandatory mass balance check to validate the integrity of the extraction.

Step-by-Step Methodology:
  • Aqueous Phase Preparation : Prepare a buffered aqueous solution (e.g., 0.1 M NaClO₄ to maintain constant ionic strength) at the target pH. Spike the solution with trace amounts of ²⁴¹Am and ²⁴⁴Cm radiotracers (approx. 10³ Bq/mL)[4].

  • Organic Phase Preparation : Dissolve HPrP in a suitable diluent (e.g., chloroform or toluene) to achieve a 0.1 M concentration[1]. If testing synergism, add 0.01 M TOPO.

  • Equilibration : Combine equal volumes (e.g., 2 mL) of the aqueous and organic phases in a sealed glass vial. Agitate vigorously using a mechanical shaker for 30 minutes at a constant temperature (25 ± 0.1 °C) to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.

  • Sampling and Radiometry : Carefully extract 1 mL aliquots from both the organic and aqueous phases. Quantify the alpha or gamma activity using a High-Purity Germanium (HPGe) detector or Liquid Scintillation Counting (LSC)[2].

  • Log D Calculation : Calculate the distribution ratio (D) as the ratio of background-corrected radioactivity in the organic phase to that in the aqueous phase. Log D = log₁₀(A_org / A_aq).

    • Self-Validation Check: Perform a mass balance calculation. The sum of activities in both phases must equal the initial spiked activity (±5%). A deviation indicates third-phase formation, precipitation, or adsorption to the vial walls, rendering the Log D value invalid.

G Step1 1. Preparation Spike Aq. Phase with 241Am/244Cm Step2 2. Equilibration Mix with HPrP in Organic Solvent Step1->Step2 Step3 3. Phase Separation Centrifugation Step2->Step3 Step4 4. Sampling Aliquot Both Phases Step3->Step4 Step5 5. Radiometry Alpha/Gamma Spectrometry Step4->Step5 Step6 6. Calculation Log D = Log(C_org / C_aq) Step5->Step6

Step-by-step workflow for the Solvent Extraction Radiotracer Technique (SXRT).

References

1.[2] Takayama, R., et al. "Solvent extraction of trivalent actinides with di(2-ethylhexyl) phosphoric acid." D-NB.info. 2.[3] Lee, C., et al. "Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies." ACS Omega. 3.[4] "Hydrophilic actinide complexation studied by solvent extraction radiotracer technique." SKB. 4.[1] Nwadire, F. C., et al. "EXTRACTION OF COLBALT(ΙΙ), COPPER(ΙΙ) AND NICKEl(ΙΙ) IONS FROM AQUEOUS MEDIUM INTO CHLOROFORM SOLUTION OF N, N1 –ETHYLENE BIS (4-PROPIONYL-2,4-DIHYDRO-5-METHYL-2-PHENYL- 3H-PYRAZOL-3-ONE) IMINE (H2PrEtP)." Greenresearch.

Sources

Safety & Regulatory Compliance

Safety

2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- proper disposal procedures

This guide outlines the technical safety and disposal protocols for 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- (also known as 4-propionyl-1-phenyl-3-methyl-5-pyrazolone).[1] Emergency Overview Chemical Class: Acyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- (also known as 4-propionyl-1-phenyl-3-methyl-5-pyrazolone).[1]

Emergency Overview
  • Chemical Class: Acylpyrazolone (

    
    -diketone analog).[1]
    
  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral).

  • Disposal Stream: Hazardous Organic Waste (Incineration).[1]

  • Incompatibility: Strong Oxidizers, Strong Bases.[1]

Part 1: Identification & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and its state. This compound is a derivative of Edaravone (MCI-186) and shares a similar safety profile, often functioning as a chelating ligand for metal extraction.[1]

Chemical Identity
PropertyDetail
Chemical Name 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-
Synonyms 4-Propionyl-1-phenyl-3-methyl-5-pyrazolone; 4-Propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one
Parent Scaffold 1-Phenyl-3-methyl-5-pyrazolone (CAS: 89-25-8)
Physical State Solid (Crystalline Powder, often off-white to yellow)
Solubility Soluble in organic solvents (Chloroform, Dichloromethane, Alcohols); Poorly soluble in water.[1][2][3][4][5][6]
Hazard Classification (GHS)

Based on structural analogs (Edaravone) and acylpyrazolone class data:

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][8]

  • H412: Harmful to aquatic life with long-lasting effects (Potential).[1]

Part 2: Pre-Disposal Planning & Segregation

Effective disposal begins with segregation.[1] Mixing this compound with incompatible streams can generate toxic fumes or exothermic reactions.[1]

Critical Incompatibilities
  • Strong Oxidizers: Reaction with perchlorates, nitrates, or permanganates can cause combustion.[1]

  • Strong Bases: The "enol" form of the propionyl group is acidic; reaction with strong bases generates heat.

  • Metals: This compound is a strong chelator.[1] If it has been used in extraction studies, the waste may contain Heavy Metals or Lanthanides .

    • Rule: If mixed with metals (e.g., Eu, Tb, U), classify based on the metal toxicity first.[1]

Waste Segregation Logic

Use the following decision tree to determine the correct waste stream.

SegregationLogic Start Waste Generation FormCheck Is the waste Solid or Liquid? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid Solution FormCheck->Liquid ContamCheck Is it contaminated with Heavy Metals/Radioisotopes? Solid->ContamCheck NoContam Pure Organic Solid ContamCheck->NoContam No YesContam Mixed Waste (Metal/Rad Hazard) ContamCheck->YesContam Yes BinSolid Disposal: Hazardous Organic Solid (Incineration) NoContam->BinSolid BinMixed Disposal: Mixed Waste Stream (Consult EHS) YesContam->BinMixed SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Ethanol, Acetone) SolventCheck->NonHalo BinHalo Disposal: Halogenated Organic Liquid Halo->BinHalo BinNonHalo Disposal: Non-Halogenated Organic Liquid NonHalo->BinNonHalo

Caption: Decision matrix for segregating 4-propionyl-1-phenyl-3-methyl-5-pyrazolone waste streams.

Part 3: Operational Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired stock, synthesis yield, contaminated weighing boats/gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a liner.[1]

  • Double Bagging: Due to the fine powder nature (inhalation hazard), place the chemical in a sealable polyethylene bag before placing it in the rigid waste container.

  • Labeling:

    • Attach a "Hazardous Waste" label.[1]

    • Constituents: "2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-" (99%).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, extraction solvents.[1]

  • Identify Solvent:

    • Halogenated: (e.g., Chloroform used in ligand extraction).[1] Use the Halogenated Waste carboy.

    • Non-Halogenated: (e.g., Methanol, Ethanol).[1][9] Use the Flammable/Organic Waste carboy.

  • pH Check: Ensure the solution pH is between 5 and 9. If the extraction involved strong acids/bases, neutralize strictly before adding to the solvent carboy to prevent container degradation or gas evolution.

  • Precipitation (Volume Reduction):

    • Expert Tip: If you have a large volume of dilute solution, you can rotary evaporate the solvent (collecting the solvent as waste) and dispose of the solid residue separately. This reduces disposal costs significantly.[1]

Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., ethanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container.

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in standard glass trash (if permitted by local EHS) or glass recycling.[1]

Part 4: Regulatory Compliance (US EPA/RCRA Context)

While this specific compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Characteristic" or "Process" waste rules.[1]

  • Waste Code Assignment:

    • D001: If dissolved in a flammable solvent (Flash point < 60°C).

    • D002: If the waste solution is corrosive (pH < 2 or > 12.5).

    • Non-Regulated (Labeling): If solid and pure, it is typically classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated by a licensed facility due to aquatic toxicity and organic persistence.

  • Destruction Method: High-temperature incineration is the required destruction method to break down the pyrazolone ring and prevent environmental accumulation.[1]

Part 5: Emergency Response (Spills)

Spill Response Workflow

In the event of a powder spill outside a fume hood:

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: N95/P100 Mask, Nitrile Gloves, Goggles Alert->PPE Contain 3. Containment: Cover with wet paper towels (Prevent Dust) PPE->Contain Clean 4. Cleanup: Scoop into Waste Bag (Do not sweep dry) Contain->Clean Decon 5. Decontaminate: Wash surface with Soap & Water Clean->Decon

Caption: Immediate response protocol for solid powder spills.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][7]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 95807, 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone).[1] (Structure and derivative class data). Retrieved from [Link][1]

  • American Chemical Society (ACS). Inorganic Chemistry: Syntheses and Characterization of Acylpyrazolone Ligands. (Verification of chemical identity and stability). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Waste coding protocols). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-

As a Senior Application Scientist, handling specialized chelating agents like 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- (commonly referred to as 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one, or PMPP) requires...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling specialized chelating agents like 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- (commonly referred to as 4-propionyl-3-methyl-1-phenyl-2-pyrazolin-5-one, or PMPP) requires moving beyond basic safety data sheets. This compound belongs to the 4-acyl-5-pyrazolone family, a class of powerful O,O-bidentate ligands extensively used in the liquid-liquid extraction of lanthanides, actinides, and transition metals.

Because these derivatives exhibit tautomerism and possess documented biological activities—including anti-proliferative and enzyme-inhibitory properties [2]—laboratory personnel must treat this chemical not just as a standard organic irritant, but as a biologically active coordination compound.

The following guide provides a self-validating, causally-driven framework for the safe handling, operational use, and disposal of this chemical.

Hazard Causality & Risk Profile

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks associated with 4-acyl-5-pyrazolones stem directly from their chemical structure and physical state [1, 4].

Table 1: Chemical Hazard Profile & Mechanistic Causality

Hazard ClassificationPhysical/Chemical DriverMechanistic Causality (The "Why")
Skin/Eye Irritation (Category 2) Fine crystalline powderMicro-particulates adhere to the moisture in ocular and dermal membranes, causing localized pH shifts and severe mechanical/chemical irritation.
Respiratory Irritation (STOT SE 3) Low bulk densityThe powder is highly prone to aerosolization. Inhalation introduces the chelating agent to the respiratory mucosa, potentially interacting with trace metalloenzymes.
Systemic Toxicity (Unknown/Emerging) O,O-Chelating moietyPyrazolone derivatives are actively researched for anti-cancer and antimicrobial properties [2]. Unintended systemic absorption risks off-target metal chelation in vivo.
Environmental Toxicity High partition coefficient (Log P)Designed to pull metals into organic phases, this compound resists aqueous degradation and can bioaccumulate in aquatic ecosystems if improperly disposed [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without context. Your PPE selection must account not only for the dry PMPP powder but also for the carrier solvents (e.g., Chloroform, Dichloromethane, or Toluene) required to dissolve it for metal extraction workflows.

Table 2: Context-Driven PPE Selection

PPE CategorySpecificationOperational Justification
Hand Protection Viton™ or Heavy-Duty Nitrile (Double-gloved)Standard 0.11mm nitrile is sufficient for the dry powder. However, because PMPP is typically dissolved in halogenated solvents (like CHCl₃) for extraction, standard nitrile will degrade within minutes. Viton provides the necessary solvent resistance.
Eye Protection Snug-fitting, unvented safety goggles Standard safety glasses leave gaps. Unvented goggles are mandatory during the weighing phase to prevent aerosolized micro-dust from settling on the cornea.
Respiratory Fume Hood (Face velocity: 0.4–0.6 m/s) The primary defense against STOT SE 3 hazards. If a hood is unavailable (e.g., during a bulk spill), a NIOSH-approved N95 or P100 particulate respirator is required.
Body Protection Flame-retardant, fluid-resistant lab coat Protects against both the static-prone powder and the highly flammable/volatile organic solvents used during dissolution.

Operational Workflow: Preparation of a 0.1 M Chelating Solution

This protocol outlines the preparation of a standard 0.1 M PMPP solution in chloroform for liquid-liquid metal extraction. It is designed as a self-validating system —each step includes a verification check to ensure safety and accuracy before proceeding.

Step 1: Environmental & Static Control

  • Ensure the fume hood is operational and clear of unnecessary clutter to maintain laminar airflow.

  • Wipe down the analytical balance and surrounding hood surface with a static-reduction wipe. Causality: Pyrazolone powders frequently hold static charges, causing them to "jump" from spatulas, leading to contamination and inhalation risks.

Step 2: Anti-Static Weighing

  • Don double nitrile gloves (or Viton if handling solvent concurrently) and unvented goggles.

  • Place a conductive anti-static weigh boat on the balance.

  • Carefully dispense the required mass of 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- using a grounded stainless-steel spatula.

  • Validation Checkpoint: Inspect the outer gloves for any yellow/white powder residue. If present, remove the outer gloves inside the hood and replace them before touching the solvent bottles.

Step 3: Solvent Dissolution

  • Transfer the powder to a volumetric flask pre-filled with 50% of the final volume of Chloroform (CHCl₃).

  • Cap the flask and swirl gently. Causality: Adding powder to a partially filled flask prevents the powder from caking at the bottom and minimizes aerosol displacement that occurs if solvent is poured directly onto dry powder.

  • Dilute to the final volume with CHCl₃.

  • Validation Checkpoint: Hold the flask against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or moisture contamination.

Step 4: Decontamination

  • Wipe the exterior of the volumetric flask and the balance with a solvent-dampened lint-free cloth (e.g., ethanol) to remove trace ligand.

  • Dispose of the cloth and outer gloves in a solid hazardous waste container.

Mandatory Visualization: Safety & Operational Workflow

The following diagram maps the critical path of handling 4-acyl-5-pyrazolones, highlighting the divergence required in the event of a spill.

G Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE (Viton Gloves, Goggles) Start->PPE Weigh 3. Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Dissolve 4. Solvent Dissolution (e.g., Chloroform) Weigh->Dissolve Spill Spill Detected? Weigh->Spill Powder Release Extract 5. Metal Complexation (Liquid-Liquid Extraction) Dissolve->Extract Dispose 6. Hazardous Waste (Incineration) Extract->Dispose Cleanup Dry Sweep Protocol (No Water on Powder) Spill->Cleanup Yes Cleanup->Dispose

Workflow for the safe handling, dissolution, and disposal of 4-acyl-5-pyrazolone derivatives.

Spill Response & Disposal Plan

Because of its chelating nature and environmental persistence, PMPP cannot be washed down the sink or swept into standard trash.

Solid Powder Spill (Inside Hood):

  • Do NOT use water. Water will not dissolve the compound but will create a sticky, difficult-to-clean paste that spreads the contamination.

  • Use a slightly damp paper towel (dampened with ethanol or isopropanol, in which the compound is soluble) to carefully wipe up the powder, folding the towel inward to trap the dust.

  • Place the contaminated towels into a sealable plastic bag, label as "Hazardous Solid Waste - Pyrazolone Ligand," and send for high-temperature incineration[4].

Liquid Solution Spill (e.g., dissolved in Chloroform):

  • Immediately lower the fume hood sash to maximize exhaust velocity, as chloroform vapors will rapidly expand.

  • Apply a universal chemical absorbent pad or activated carbon spill mix over the liquid.

  • Once absorbed, use a non-sparking scoop to transfer the material into a hazardous waste bucket. Label as "Halogenated Organic Waste containing Metal Chelators."

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97690, 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone" PubChem.[Link]

  • F. P. Fanizzi, et al. "Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives." Journal of Applied Pharmaceutical Science.[Link]

  • C. Pettinari, et al. "Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications." Coordination Chemistry Reviews.[Link]

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